molecular formula C6H8BNO2 B134435 4-Methylpyridine-3-Boronic Acid CAS No. 148546-82-1

4-Methylpyridine-3-Boronic Acid

Cat. No.: B134435
CAS No.: 148546-82-1
M. Wt: 136.95 g/mol
InChI Key: ASXFMIDIRZPCGK-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-Boronic Acid is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFMIDIRZPCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376385
Record name 4-Methylpyridine-3-Boronic Acid
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Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-82-1
Record name 4-Methylpyridine-3-Boronic Acid
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Record name 4-Methylpyridine-3-boronic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine-3-Boronic Acid

This document provides a comprehensive overview of the prevalent synthesis protocols for this compound, a key building block in medicinal chemistry and organic synthesis. Notably, it serves as a crucial intermediate in the preparation of pharmaceuticals such as the anti-AIDS drug Nevirapine.[1][2] The guide details the synthesis of the necessary precursor, 3-bromo-4-methylpyridine, and the subsequent borylation to yield the target compound.

Synthesis of Precursor: 3-Bromo-4-methylpyridine

A common route to this compound begins with the synthesis of its halogenated precursor, 3-bromo-4-methylpyridine. A method for this preparation involves a two-step process starting from 4-methyl-3-nitropyridine.[3]

Reaction Pathway: Synthesis of 3-Bromo-4-methylpyridine

The synthesis proceeds via the reduction of a nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

G cluster_0 Step 1: Hydrogenation Reduction cluster_1 Step 2: Bromination 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Methyl-3-aminopyridine 4-Methyl-3-aminopyridine 4-Methyl-3-nitropyridine->4-Methyl-3-aminopyridine H2, Catalyst Methanol 4-Methyl-3-aminopyridine_2 4-Methyl-3-aminopyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methyl-3-aminopyridine_2->3-Bromo-4-methylpyridine 1. HBr, Br2, -5°C 2. NaNO2 (aq) 3. NaOH

Diagram 1: Synthesis of 3-Bromo-4-methylpyridine.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine[3]

Step 1: Synthesis of 4-Methyl-3-aminopyridine

  • To a solution of 4-methyl-3-nitropyridine in methanol, add a suitable hydrogenation catalyst (e.g., Pd/C).

  • Perform hydrogenation reduction under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Remove the catalyst by suction filtration.

  • Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

  • Under a cold bath (-10°C to 0°C), add 4-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).

  • Cool the mixture to -5°C.

  • Slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

  • While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite dropwise over approximately 1 hour.

  • After the addition is complete, continue stirring for 30 minutes at <0°C.

  • Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20°C.

  • Extract the reaction solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.

Quantitative Data
ProductStarting MaterialReagentsYieldReference
3-Bromo-4-methylpyridine4-Methyl-3-aminopyridineHBr, Br₂, NaNO₂95%[3]

Synthesis of this compound

The most common and scalable method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation. This typically involves the formation of an organometallic intermediate (Grignard or organolithium) from the corresponding halopyridine.

Reaction Pathway: Halogen-Metal Exchange and Borylation

This process involves the formation of a Grignard reagent from 3-bromo-4-methylpyridine, which then reacts with a trialkyl borate ester. Subsequent acidic workup yields the final boronic acid.

G 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Grignard Reagent 4-Methyl-3-pyridinylmagnesium bromide 3-Bromo-4-methylpyridine->Grignard Reagent Mg, THF Borate Ester Complex Borate Ester Complex Grignard Reagent->Borate Ester Complex B(OR)3 (e.g., Triisopropyl borate) This compound This compound Borate Ester Complex->this compound Acidic Workup (e.g., HCl) G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Reagents (Boronic Acid, Organohalide, Catalyst, Base) B Add Degassed Solvent A->B C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Reaction Monitoring (e.g., TLC, LC-MS) C->D E Workup & Purification (Extraction, Chromatography) D->E F Final Product E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of 4-Methylpyridine-3-Boronic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methyl-3-pyridyl moiety. This document provides a comprehensive technical overview of the primary synthetic routes for its formation. Key methodologies, including halogen-metal exchange followed by borylation and palladium-catalyzed Miyaura borylation, are discussed in detail. This guide includes reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.

Introduction

Pyridineboronic acids are indispensable reagents in modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals. Among these, this compound serves as a crucial intermediate for introducing a substituted pyridine ring, a common scaffold in drug discovery. The stability of 3-pyridylboronic acids is generally good, making them reliable coupling partners. This guide focuses on the core mechanisms and practical protocols for the synthesis of this compound.

Primary Synthetic Mechanisms

The formation of this compound is predominantly achieved through two robust and widely adopted synthetic strategies.

Halogen-Metal Exchange followed by Borylation

This is the most fundamental and cost-effective method for preparing pyridylboronic acids, especially for large-scale synthesis. The mechanism involves two main steps: the formation of an organometallic intermediate from a halopyridine, followed by its reaction with a boron electrophile.

Mechanism:

  • Lithiation: A suitable starting material, such as 3-bromo-4-methylpyridine, undergoes a halogen-metal exchange with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C to -40 °C) to form the highly reactive 4-methyl-3-lithiopyridine intermediate.[1][2]

  • Borylation: The lithiated intermediate acts as a nucleophile and attacks an electrophilic boron reagent, such as triisopropyl borate or trimethyl borate. This forms a borate complex.

  • Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the borate ester to yield the final this compound. Often, the boronic acid is isolated as its more stable boroxine anhydride, which can be converted back to the acid or used directly.[1]

A significant improvement to this protocol is the "in situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate.[1] This technique is advantageous because the lithium-halogen exchange is much faster than the reaction between n-BuLi and the borate ester. The generated 3-lithiopyridine intermediate is immediately trapped by the borate ester present in the reaction mixture, which minimizes side reactions and allows the reaction to be conducted at higher temperatures (e.g., -40 °C or even 0 °C) with high yields.[1]

Reaction Pathway Diagram:

Halogen_Metal_Exchange Start 3-Bromo-4-methylpyridine Intermediate 4-Methyl-3-lithiopyridine Start->Intermediate + n-BuLi (Halogen-Metal Exchange) Borate_Complex Borate Complex Intermediate->Borate_Complex + B(OR)3 (Borylation) Product This compound Borate_Complex->Product + H3O+ (Hydrolysis) Miyaura_Borylation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOB Ar-Pd(II)-B(OR)₂(L_n) ArPdX->ArPdOB Transmetalation ArPdOB->Pd0 Reductive Elimination ArB 4-Methylpyridine-3-boronic Ester (Ar-B(OR)₂) ArPdOB->ArB out ArX 3-Halo-4-methylpyridine (Ar-X) ArX->ArPdX B2pin2 B₂(pin)₂ + Base B2pin2->ArPdOB in1 in2 Experimental_Workflow A 1. Charge reactor with 3-bromo-4-methylpyridine, triisopropyl borate, and solvents (Toluene/THF). B 2. Cool the mixture to -40 °C. A->B C 3. Add n-butyllithium dropwise over 1 hour. B->C D 4. Stir for an additional 30 minutes at -40 °C. C->D E 5. Quench with aqueous HCl. D->E F 6. Adjust pH to ~7 with NaOH. E->F G 7. Extract with organic solvent. F->G H 8. Concentrate and crystallize to isolate product. G->H

References

Spectroscopic and Analytical Profile of 4-Methylpyridine-3-Boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Methylpyridine-3-Boronic Acid. This key building block is instrumental in various synthetic applications, particularly in the development of novel pharmaceutical agents and materials. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and established analytical protocols to offer a robust framework for its characterization.

Chemical Identity and Physical Properties

ParameterValue
IUPAC Name (4-methylpyridin-3-yl)boronic acid
CAS Number 148546-82-1
Molecular Formula C₆H₈BNO₂
Molecular Weight 136.94 g/mol
Appearance White to off-white powder[1]
SMILES CC1=C(C=NC=C1)B(O)O

Spectroscopic Data

The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are derived from analyses of structurally related compounds, such as 4-methylpyridine and other pyridine-boronic acids, and from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-8.7s1HH2 (proton on C2)
~8.4-8.6d1HH6 (proton on C6)
~7.2-7.4d1HH5 (proton on C5)
~2.4-2.6s3HCH₃ (methyl protons)
~5.0-6.0br s2HB(OH)₂ (boronic acid protons)

Predicted solvent: DMSO-d₆. Chemical shifts are estimates based on the known electronic effects of a boronic acid group on a pyridine ring and data from 4-methylpyridine.

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~150-155C2
~145-150C6
~140-145C4
~125-130C5
~120-125C3 (carbon bearing the boronic acid)
~20-25CH₃

Predicted solvent: DMSO-d₆. The carbon atom attached to the boron (C3) is expected to be broad and may be difficult to observe due to quadrupolar relaxation.

Table 2.1.3: Predicted ¹¹B NMR Spectroscopic Data

Chemical Shift (δ, ppm)LinewidthAssignment
~28-32BroadTrigonal sp² Boron

The chemical shift of the boron atom is indicative of its trigonal planar geometry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2.2.1: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (from B(OH)₂)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (from CH₃)
1610-1580Medium-StrongC=N and C=C stretching in the pyridine ring
1400-1300StrongB-O stretch
1200-1100MediumC-N stretch
~800StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2.3.1: Predicted Mass-to-Charge Ratios (m/z) for Key Ions

Adduct/FragmentCalculated m/z
[M+H]⁺138.0721
[M+Na]⁺160.0540
[M-H]⁻136.0575
[M+NH₄]⁺155.0986
[M+K]⁺176.0280
[M+H-H₂O]⁺120.0621

Data is based on predicted values.[2] Experimental values may vary slightly.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality spectroscopic data for this compound.

NMR Spectroscopy

A general workflow for NMR analysis is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Transfer Transfer to a 5 mm NMR tube Dissolve->Transfer Spectrometer Use a 400 MHz or higher field NMR spectrometer Transfer->Spectrometer Acquire Acquire ¹H, ¹³C, and ¹¹B spectra Spectrometer->Acquire Process Apply Fourier transformation, phase, and baseline correction Acquire->Process Reference Reference spectra to residual solvent peak Process->Reference Integrate Integrate signals and assign peaks Reference->Integrate IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Prepare a KBr pellet or use an ATR setup Spectrometer Use an FTIR spectrometer Prepare->Spectrometer Acquire Acquire spectrum in the range of 4000-400 cm⁻¹ Spectrometer->Acquire Process Perform background correction Acquire->Process Analyze Identify and assign characteristic peaks Process->Analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) Ionization Use Electrospray Ionization (ESI) in positive and negative ion modes Dissolve->Ionization Analyzer Acquire mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Identify Identify the molecular ion and common adducts Analyzer->Identify Analyze Analyze fragmentation patterns (if MS/MS is performed) Identify->Analyze Logical_Flow cluster_start Initial Information cluster_techniques Spectroscopic Techniques cluster_data Derived Data cluster_conclusion Conclusion Proposed_Structure Proposed Structure: This compound MS Mass Spectrometry Proposed_Structure->MS IR IR Spectroscopy Proposed_Structure->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Proposed_Structure->NMR MW Molecular Weight and Formula MS->MW Func_Groups Functional Groups (B-OH, C=C, C-H) IR->Func_Groups Connectivity Atom Connectivity and Environment NMR->Connectivity Confirmed_Structure Confirmed Structure and Purity MW->Confirmed_Structure Func_Groups->Confirmed_Structure Connectivity->Confirmed_Structure

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-methylpyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines predicted ¹H and ¹³C NMR spectral data, details a common synthetic methodology, and provides standardized protocols for NMR sample preparation and analysis.

Introduction

This compound is a versatile bifunctional reagent, featuring a pyridine ring which can act as a ligand or basic center, and a boronic acid moiety that can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in drug development pipelines.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds, including 4-methylpyridine, 3-pyridylboronic acid, and other substituted pyridine derivatives.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.60s1H-H-2
~8.50d1H~4.8H-6
~7.40d1H~4.8H-5
~2.40s3H--CH₃
~8.20 (broad s)2H-B(OH)₂

Note: The chemical shifts of the B(OH)₂ protons are highly dependent on concentration, temperature, and solvent. This signal is often broad and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~148.0C-6
~145.0C-4
~138.0C-5
~130.0 (broad)C-3
~20.0-CH₃

Note: The carbon atom attached to the boron (C-3) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the lithiation of a corresponding halopyridine followed by quenching with a borate ester.

Reaction Scheme:

Materials:

  • 3-Bromo-4-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material and byproducts.

  • Adjust the pH of the aqueous layer to ~7.5 using a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or chromatography.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Due to the potential for boronic acids to form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate spectra, protic solvents are often preferred.

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Analysis:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

¹³C NMR Analysis:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts will provide information on the electronic environment of each carbon atom.

Visualizations

G General Workflow for NMR Spectral Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1D ¹H and ¹³C Spectra d->e f Acquire 2D Spectra (Optional) (e.g., COSY, HSQC) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Peak Picking & Integration h->i j Assign Chemical Shifts and Coupling Constants i->j k Structure Verification j->k

Caption: Workflow for NMR Spectral Analysis.

Core Concepts in the Mass Spectrometry of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methylpyridine-3-Boronic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a versatile building block in organic synthesis. Due to the specific challenges associated with boronic acids, this document outlines key considerations, experimental protocols, and expected data to facilitate accurate analysis.

The analysis of arylboronic acids by mass spectrometry presents unique challenges. These compounds are prone to dehydration, which can lead to the formation of cyclic boroxine structures, complicating spectral interpretation.[1] Therefore, analytical strategies often involve specific ionization techniques or derivatization to ensure accurate mass determination and structural elucidation.[1]

Electrospray Ionization (ESI) is a common and effective soft ionization technique for the analysis of polar compounds like this compound, often in conjunction with Liquid Chromatography (LC-MS).[2][3] This approach is advantageous as it often provides the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation, which is crucial for molecular weight confirmation.[1]

Experimental Workflow

A systematic approach is essential for the reliable mass spectrometric analysis of this compound. The following workflow outlines the key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve Sample (e.g., in Methanol/Water) dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) prep->dilute inject Inject into LC System dilute->inject separate Chromatographic Separation (Reversed-Phase C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (MS) ionize->detect spectra Acquire Mass Spectra (Full Scan & MS/MS) detect->spectra interpret Interpret Spectra (Identify Molecular Ion & Fragments) spectra->interpret

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₆H₈BNO₂ with a monoisotopic mass of approximately 137.065 Da.[4][5] The following tables summarize the predicted m/z values for common adducts and potential fragment ions that may be observed in ESI-MS.

Table 1: Predicted m/z for Molecular Ions and Adducts
Ion SpeciesPredicted m/zIonization Mode
[M+H]⁺138.072Positive
[M+Na]⁺160.054Positive
[M+K]⁺176.028Positive
[M+NH₄]⁺155.099Positive
[M-H]⁻136.058Negative
[M+HCOO]⁻182.063Negative
[M+CH₃COO]⁻196.079Negative
Data sourced from PubChem predictions.[4]
Table 2: Plausible Fragment Ions in MS/MS
Fragment IonProposed StructurePredicted m/z
[M+H - H₂O]⁺Dehydrated molecular ion120.061
[M+H - B(OH)₃]⁺ or [M-H - B(OH)₂]⁻Loss of boric acid or borinic acid moiety92.065
[C₅H₆N]⁺Pyridine ring after loss of methyl and boronic acid80.050

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound is key to structural confirmation. The following diagram illustrates a plausible fragmentation pathway under positive ionization conditions. The most likely fragmentation events involve the loss of water and the cleavage of the C-B bond.

fragmentation_pathway parent [M+H]⁺ m/z = 138.072 frag1 [M+H - H₂O]⁺ m/z = 120.061 parent->frag1 - H₂O frag2 [M+H - B(OH)₃]⁺ m/z = 92.065 parent->frag2 - B(OH)₃

Caption: A proposed fragmentation pathway for this compound in positive ESI-MS/MS.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization may be required based on the specific instrumentation used.

A. Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.[6]

  • Working Solution: Dilute the stock solution with a mixture of methanol and water (50:50 v/v) to a final concentration range of 1-10 µg/mL.[6][7]

B. Liquid Chromatography (LC) Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating polar aromatic compounds.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.[3]

  • Injection Volume: 1-5 µL.[3]

C. Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.[3]

  • Capillary Voltage: 3.0 - 4.0 kV.[9]

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Desolvation Temperature: 350 - 450 °C.[9]

  • Mass Range: m/z 50 - 500.[7]

  • Data Acquisition:

    • Full Scan: To detect the molecular ion and any adducts.

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion (e.g., m/z 138.1) and confirm its structure. Collision-induced dissociation (CID) is a common fragmentation method.

Conclusion

While the mass spectrometric analysis of this compound can be complicated by its tendency to dehydrate, a systematic approach using LC-MS with ESI provides a robust method for its characterization.[1] By carefully preparing the sample and optimizing LC and MS conditions, researchers can obtain reliable data for molecular weight confirmation and structural elucidation. The predicted data and fragmentation pathways outlined in this guide serve as a valuable reference for interpreting experimental results.

References

Navigating the Solubility Landscape of 4-Methylpyridine-3-Boronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for solvent selection and experimental design. The table below summarizes the key properties of 4-Methylpyridine-3-Boronic Acid.

PropertyValueSource
Molecular Formula C₆H₈BNO₂[1][2][3]
Molecular Weight 136.94 g/mol [1][2][3]
Appearance White to off-white solid/powder or clear colorless to pale yellow liquid[1]
Boiling Point (Predicted) 327.4 ± 44.0 °C[1]
Density (Predicted) 1.18 ± 0.1 g/cm³[1]
Flash Point (Predicted) 151.8 ± 28.4 °C[1]
XLogP3 0.56[1]

Understanding Solubility: Trends and Expectations

Due to the limited availability of specific solubility data for this compound, insights can be drawn from the behavior of analogous compounds, such as phenylboronic acid. Research on phenylboronic acid has revealed distinct solubility patterns in various organic solvents.[4][5] Generally, boronic acids exhibit higher solubility in polar aprotic solvents.

Based on these trends, the following solubility profile for this compound can be anticipated:

  • High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4]

  • Moderate Solubility: Chlorinated solvents (e.g., chloroform) and alcohols (e.g., methanol, ethanol).[4]

  • Low to Very Low Solubility: Nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[4]

It is also important to consider that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, potentially complicating solubility measurements.[6] Furthermore, the esterification of boronic acids, for instance by forming a pinacol ester, generally leads to a significant increase in solubility in organic solvents compared to the parent acid.[4]

Experimental Protocol for Solubility Determination: A Dynamic Approach

To obtain precise and reliable quantitative solubility data for this compound, an experimental approach is necessary. The dynamic method, which involves determining the temperature at which a known concentration of a solute dissolves completely in a solvent, is a well-established technique for this purpose.[6][7][8]

Materials and Apparatus:
  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath with programmable temperature control (precision ±0.1 °C)

  • Calibrated thermometer or temperature probe (precision ±0.1 °C)

  • Luminance probe or turbidity sensor

Procedure:
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[7]

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.[7]

  • Controlled Heating: Slowly and linearly increase the temperature of the circulating bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[8]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual observation.[8]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles of the solute disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[7][8]

  • Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the dynamic method for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix start_stirring Start Stirring mix->start_stirring start_heating Start Controlled Heating start_stirring->start_heating monitor_turbidity Monitor Turbidity start_heating->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Experimental workflow for solubility determination.

References

Technical Guide: Stability and Storage of 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methylpyridine-3-Boronic Acid. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing of pharmaceuticals and other advanced materials. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Stability Profile

This compound, like other arylboronic acids, is susceptible to degradation through several mechanisms. The primary pathways of concern are protodeboronation and oxidation. The pyridine ring and the boronic acid moiety both influence the molecule's reactivity and stability.

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This results in the formation of 4-methylpyridine. This degradation is often catalyzed by aqueous acidic or basic conditions and can be exacerbated by elevated temperatures.

Oxidation: The boronic acid group can be oxidized, leading to the formation of various boric acid-related byproducts and potentially phenolic compounds. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the material.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of arylboronic acids.[1][2]

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C (refrigerated).[3]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation by excluding oxygen.
Moisture Keep in a tightly sealed container in a dry place.Prevents hydrolysis and protodeboronation.
Light Protect from light.Minimizes light-catalyzed degradation.
Purity Use high-purity, anhydrous solvents for solutions.Impurities in solvents can catalyze degradation.
Incompatibilities Avoid strong oxidizing agents.To prevent oxidative degradation of the boronic acid moiety.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).

  • Peak Purity: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization:

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the pH of the aqueous phase to achieve good peak shape and resolution.

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants absorb (e.g., determined by UV-Vis spectroscopy). A PDA detector is recommended for peak purity analysis.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Key Concepts

Logical Relationship of Storage and Stability

Figure 1. Key Factors Influencing Stability cluster_storage Storage Parameters cluster_degradation Degradation Mechanisms A This compound B Optimal Storage Conditions A->B Maintains Integrity C Degradation Pathways A->C Is Susceptible To D Low Temperature B->D E Inert Atmosphere B->E F Low Humidity B->F G Light Protection B->G H Protodeboronation C->H I Oxidation C->I J Trimerization C->J

Caption: Key Factors Influencing Stability

Experimental Workflow for Stability Assessment

Figure 2. Workflow for Stability Assessment A Forced Degradation Study B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Sample Analysis B->D C Stability-Indicating HPLC Method Development C->D E Data Interpretation D->E F Identification of Degradation Products E->F G Elucidation of Degradation Pathways E->G H Establishment of Storage Conditions E->H

Caption: Workflow for Stability Assessment

Illustrative Signaling Pathway Inhibition

While there is no specific signaling pathway universally attributed to this compound, boronic acids are well-known for their ability to inhibit serine proteases. The following diagram illustrates this general mechanism, which is a common application for this class of compounds in drug development.

Figure 3. General Mechanism of Serine Protease Inhibition A Serine Protease (Active Site Serine) D Proteolysis (Peptide Bond Cleavage) A->D E Reversible Covalent Complex A->E Forms B Substrate B->D C This compound (Inhibitor) C->E Forms F Inhibition of Proteolysis E->F Leads to

Caption: General Mechanism of Serine Protease Inhibition

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding and controlling the factors that contribute to its degradation, researchers can ensure the reliability and reproducibility of their results. Adherence to the recommended storage and handling conditions, along with the implementation of robust stability testing protocols, is paramount for maintaining the quality and integrity of this important chemical compound.

References

Commercial Availability and Technical Guide: 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, properties, and synthesis of 4-Methylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to source and utilize this versatile compound.

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to different research and development needs. The availability ranges from small, research-scale quantities to bulk amounts, with purity levels typically varying between 90% and 99%. Below is a summary of offerings from several key suppliers.

Table 1: Commercial Suppliers of this compound
SupplierProduct Number/NamePurityAvailable QuantitiesCAS Number
Sigma-Aldrich CDS003860Sold "as-is"250 mg148546-82-1
ECHEMI This compoundIndustrial Grade (99%)Inquire for bulk148546-82-1[1]
Thermo Scientific Chemicals This compound, 90%≥88.0% (HPLC)1 g148546-82-1[2]
Synchem un08395%Inquire148546-82-1[2]
ChemUniverse This compoundInquireInquire148546-82-1[3]
NINGBO INNO PHARMCHEM CO.,LTD This compoundHigh PurityInquire for bulkNot Specified[4]

Additionally, the pinacol ester of this compound is also commercially available, which can be a useful alternative in certain synthetic applications.

Table 2: Commercial Suppliers of this compound, pinacol ester
SupplierProduct Number/NamePurityAvailable QuantitiesCAS Number
Boron Molecular BM957Not SpecifiedInquire1171891-31-8[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Data of this compound
PropertyValueSource
Molecular Formula C₆H₈BNO₂[1]
Molecular Weight 136.94 g/mol [1]
Appearance White to off-white powder or solid[2]
Melting Point >300 °C (for related Pyridine-4-boronic acid)[6]
Boiling Point (Predicted) 327.4 ± 44.0 °C[1]
Density (Predicted) 1.18 ± 0.1 g/cm³[1]
SMILES Cc1ccncc1B(O)O
InChI 1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids, including this compound, is well-documented in the scientific literature. A common and effective method involves a halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.

General Experimental Protocol: Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

This protocol is a generalized procedure adapted from established methods for the synthesis of pyridinylboronic acids and can be tailored for the specific synthesis of this compound from 3-halo-4-methylpyridine.[7]

Materials:

  • 3-Bromo-4-methylpyridine (or other suitable 3-halo-4-methylpyridine)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 3-bromo-4-methylpyridine, and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation: To the resulting solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle 4-Methylpyridine-3-boronic_acid This compound Intermediate2 R-Pd(II)-Ar 4-Methylpyridine-3-boronic_acid->Intermediate2 Transmetalation Aryl_Halide Aryl Halide (R-X) Intermediate1 R-Pd(II)-X Aryl_Halide->Intermediate1 Oxidative Addition Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Intermediate2->Pd(0) Product 4-Aryl-3-methylpyridine Intermediate2->Product Reductive Elimination Base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura coupling reaction of this compound with an aryl halide.

Synthetic Pathway Overview

The synthesis of pyridinylboronic acids can be achieved through several methods. The following diagram illustrates a general and widely used approach involving a halogen-metal exchange followed by borylation.

Synthetic_Pathway Start 3-Halo-4-methylpyridine Step1 Halogen-Metal Exchange (e.g., n-BuLi, -78°C) Start->Step1 Intermediate 3-Lithio-4-methylpyridine Step1->Intermediate Step2 Borylation (e.g., B(O-iPr)₃) Intermediate->Step2 Workup Aqueous Workup (e.g., HCl) Step2->Workup Product This compound Workup->Product

Caption: A general synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylpyridine-3-boronic acid as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures. The inclusion of the 4-methylpyridine-3-yl moiety can significantly influence the physicochemical properties, bioactivity, and pharmacokinetic profiles of target compounds.

Introduction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond by reacting an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of reactants, making it a favored method in drug discovery and development.

The 4-methyl-3-pyridyl scaffold is a valuable pharmacophore found in numerous biologically active compounds. Its incorporation can modulate properties such as solubility, metabolic stability, and target-binding affinity. These protocols and data aim to provide a practical guide for the efficient synthesis of 3-aryl-4-methylpyridines.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl bromides. The data highlights the influence of different catalysts, bases, and solvents on the reaction outcome, providing a valuable resource for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (1:1)Reflux1285
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001692
33-BromobenzonitrilePd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF90888
42-BromonaphthalenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (4:1)801895
55-Bromo-1,3-dimethylpyrimidinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)851278
64-BromobenzaldehydePd(dppf)Cl₂ (3)-K₂CO₃ (2)Acetonitrile/H₂O (4:1)801081

Experimental Protocols

The following are detailed protocols for typical Suzuki-Miyaura coupling reactions utilizing this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is suitable for a wide range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl bromide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and water in a 1:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-4-methylpyridine product.

Protocol 2: Protocol for Electron-Deficient Aryl Halides with a Buchwald Ligand

This protocol is optimized for more challenging couplings with electron-deficient aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a dry Schlenk flask.

  • Inert Atmosphere: Seal the vessel and ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

General Mechanism of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR R-B(OR')₂Base Transmetalation Transmetalation ArPdR->Pd0 ArR Ar-R (Product) ArPdR->ArR RedElim Reductive Elimination ArX Ar-X (Aryl Halide) RBY2 R-B(OR')2 (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add solids (boronic acid, aryl halide, base, catalyst) to a dry flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar or N₂ (3x). setup->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Work-up: - Cool, dilute with organic solvent, wash with water and brine. monitor->workup Reaction Complete purify Purification: - Dry, concentrate, and perform column chromatography. workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Reaction Parameters

This diagram illustrates how different reaction parameters can be adjusted to optimize the outcome of the Suzuki-Miyaura coupling.

Reaction_Optimization goal High Yield of 3-Aryl-4-methylpyridine catalyst Catalyst Selection (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->goal ligand Ligand Choice (e.g., Buchwald ligands for challenging couplings) ligand->goal base Base Selection (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->goal solvent Solvent System (e.g., Toluene/H₂O, Dioxane, DMF) solvent->goal temperature Reaction Temperature temperature->goal

Caption: Key parameters for optimizing Suzuki-Miyaura reactions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-Methylpyridine-3-Boronic Acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the 3-substituted 4-methylpyridine motif.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoborane compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound is a valuable reagent in this context, as the resulting 3-aryl-4-methylpyridine structural unit is a key component in numerous biologically active compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diaryl-palladium(II) complex. The base activates the boronic acid, facilitating this step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition OxAd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR Transmetalation Transmetalation Transmetalation (R-B(OH)2 + Base) ArPdR->Pd0 Reductive Elimination RedElim Reductive Elimination Product Product (Ar-R) ArX Aryl Halide (Ar-X) BoronicAcid This compound (R-B(OH)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 3-aryl-4-methylpyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The synthesis of libraries of 3-aryl-4-methylpyridine derivatives through Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. For instance, this core is present in inhibitors of c-Jun N-terminal kinase (JNK), a key target in inflammatory diseases and neurodegenerative disorders.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Aryl Halide Library ArylHalide->Suzuki ProductLibrary 3-Aryl-4-methylpyridine Library Suzuki->ProductLibrary HTS High-Throughput Screening ProductLibrary->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base in Flask) start->setup inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

The Pivotal Role of 4-Methylpyridine-3-Boronic Acid in the Synthesis of Anti-HIV Drug Intermediate, Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – December 25, 2025 – 4-Methylpyridine-3-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a critical starting material in the synthesis of key pharmaceutical intermediates. Notably, it serves as a precursor to 3-amino-4-methylpyridine, a crucial building block for the anti-AIDS drug Nevirapine. This application underscores the importance of pyridine-based boronic acids in developing efficient synthetic routes for life-saving medications.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the treatment of HIV-1 infection.[1][2] Its mechanism of action involves binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and ultimately prevents viral replication.[2][3] The synthesis of Nevirapine relies on the availability of high-purity intermediates, and the use of this compound provides a direct and efficient pathway to one such essential component.

Application in Drug Synthesis: A Precursor to a Nevirapine Intermediate

A key application of this compound is in the copper-catalyzed amination to produce 3-amino-4-methylpyridine. This reaction, detailed in patent literature, offers a streamlined, one-step process that circumvents the harsher conditions and lower yields associated with traditional synthetic methods.[4]

The general scheme for this transformation involves the reaction of this compound with an ammonia source in the presence of a metal oxide catalyst. This Chan-Lam coupling reaction provides a direct method for the formation of a carbon-nitrogen bond at the 3-position of the pyridine ring.[4]

Quantitative Data: Biological Activity of the Final Drug Product (Nevirapine)

While this compound is a starting material for an intermediate, the ultimate biological activity of the final drug, Nevirapine, demonstrates the significance of this synthetic route. The following table summarizes the inhibitory concentrations of Nevirapine against HIV-1.

CompoundTargetActivity (IC50)Cell Culture (IC50)
NevirapineHIV-1 Reverse Transcriptase84 nM40 nM

Data sourced from PubMed.[5]

Experimental Protocols

Synthesis of 3-amino-4-methylpyridine from this compound

This protocol is adapted from the procedures outlined in patent CN104356057A.[4]

Materials:

  • This compound

  • Ammonia solution (28% mass concentration) or Ammonium Chloride

  • Copper(I) oxide (Cu₂O), Silver(I) oxide (Ag₂O), or Zinc oxide (ZnO) as catalyst

  • Methanol or Ethanol

  • Water (if using Ammonium Chloride)

  • Ethyl acetate for recrystallization

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (0.2 mol, 27.4 g) and the chosen solvent (e.g., 50 mL of methanol).

  • Addition of Reagents:

    • Method A (Ammonia Solution): To the flask, add the ammonia solution (1 mol, 128 g of 28% solution) and the metal oxide catalyst (e.g., 0.01 mol of Ag₂O, 2.3 g).

    • Method B (Ammonium Chloride): To the flask, add water (100 mL), ethanol (100 mL), ammonium chloride (0.4 mol, 21.4 g), and the metal oxide catalyst (e.g., 0.04 mol of ZnO, 3.2 g).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times may vary from 1 to 6 hours depending on the catalyst and ammonia source used.

  • Work-up:

    • Upon completion of the reaction, remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.

Expected Yield: The reported yields for this process are high, ranging from 84% to 95%, depending on the specific reaction conditions employed.[4]

Visualizing the Application and Mechanism

To better illustrate the processes described, the following diagrams outline the synthesis workflow and the mechanism of action of the final drug product.

G cluster_0 Synthesis Workflow 4-Methylpyridine-3-boronic_acid This compound 3-amino-4-methylpyridine 3-amino-4-methylpyridine (Nevirapine Intermediate) 4-Methylpyridine-3-boronic_acid->3-amino-4-methylpyridine Copper-Catalyzed Amination Nevirapine_synthesis Further Synthesis Steps 3-amino-4-methylpyridine->Nevirapine_synthesis Nevirapine Nevirapine (API) Nevirapine_synthesis->Nevirapine Formulation Drug Formulation Nevirapine->Formulation Final_Product Anti-HIV Medication Formulation->Final_Product

Experimental workflow for the synthesis of an anti-HIV medication.

cluster_1 Nevirapine Mechanism of Action HIV_Virus HIV Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA Reverse_Transcriptase Reverse Transcriptase (Enzyme) Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Inhibition Inhibition Reverse_Transcriptase->Inhibition No_Replication Viral Replication Blocked Viral_DNA->No_Replication Nevirapine Nevirapine Nevirapine->Reverse_Transcriptase Binds to Allosteric Site Inhibition->No_Replication

Simplified signaling pathway of Nevirapine's inhibitory action.

The utility of this compound in the synthesis of a key intermediate for Nevirapine highlights its significance in medicinal chemistry. The development of efficient and high-yielding synthetic routes for active pharmaceutical ingredients is a cornerstone of drug discovery and development, and versatile building blocks like this compound are indispensable in this endeavor.

References

Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine-3-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with diverse pharmacological activities. Its pyridine core is a common motif in numerous approved drugs and clinical candidates. The presence of the boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds. This allows for the introduction of the 4-methylpyridine moiety into a wide array of molecular scaffolds, influencing properties such as solubility, metabolic stability, and target engagement.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, particularly kinase inhibitors, and offer detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of substituted pyridines. These structures are integral to a variety of pharmacologically active agents, including kinase inhibitors, which are a major class of targeted cancer therapeutics.

Synthesis of Kinase Inhibitors

The 4-methylpyridine scaffold can be found in a range of kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the methyl group can provide beneficial steric interactions or improve metabolic stability. A notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). Dysregulation of TRK signaling through gene fusions is a known oncogenic driver in various cancers.

Quantitative Data: Biological Activity of Related Compounds

While specific IC50 values for compounds directly synthesized using this compound are not always publicly available, the following table presents data for structurally related pyrazolo[3,4-b]pyridine-based TRK inhibitors. This data illustrates the potency that can be achieved with this scaffold, which can be accessed using Suzuki-Miyaura coupling with appropriate boronic acids like this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)
C03 TRKA56Km-120.304
C09 TRKA57--
C10 TRKA26--

Data is representative of the pyrazolo[3,4-b]pyridine scaffold and serves to illustrate the potential of compounds synthesized using related building blocks.[1][2]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound. Below is a detailed protocol for a representative coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes the synthesis of a generic 3-aryl-4-methylpyridine derivative.

Reaction Scheme:

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stir bar

  • Oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-aryl-4-methylpyridine product.[3][4]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: Aryl Halide This compound Catalyst & Base start->reagents 1 inert Establish Inert Atmosphere (N2/Ar) reagents->inert 2 solvent Add Degassed Solvent inert->solvent 3 heat Heat and Stir (80-120 °C) solvent->heat 4 monitor Monitor Progress (TLC/LC-MS) heat->monitor 5 cool Cool to RT monitor->cool 6 extract Dilute & Extract cool->extract 7 dry Dry Organic Layer extract->dry 8 concentrate Concentrate dry->concentrate 9 purify Purify (Chromatography) concentrate->purify 10 end End purify->end 11

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways

Compounds derived from this compound, such as TRK inhibitors, modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The inhibition of TRK receptors prevents their phosphorylation and subsequent activation of downstream pathways like the Ras/Erk, PI3K/Akt, and PLC-γ pathways.

TRK Downstream Signaling Pathways

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_erk Ras/Erk Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_plc PLC-γ Pathway cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras Activation PI3K PI3K TRK->PI3K Activation PLCg PLC-γ TRK->PLCg Activation Ligand Neurotrophin Ligand->TRK Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Akt->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Transcription Ca->Transcription Inhibitor TRK Inhibitor (e.g., from 4-Methylpyridine- 3-boronic acid) Inhibitor->TRK

Caption: Overview of TRK-mediated signaling pathways.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for drug discovery and development programs. The provided protocols and data serve as a guide for researchers to effectively incorporate this building block into their synthetic strategies.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylpyridine-3-Boronic Acid in the synthesis of pharmaceutical intermediates. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 4-arylpyridine scaffolds, which are key structural motifs in various active pharmaceutical ingredients (APIs), particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the 4-methyl-3-pyridyl group into a target molecule. This moiety is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this boronic acid, enabling the efficient formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. This reaction is characterized by its mild conditions, high functional group tolerance, and generally good to excellent yields.

A critical application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. These drugs function by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. The 4-arylpyridine core, synthesized via Suzuki coupling with this compound, is a key pharmacophore in several PARP inhibitors, including Niraparib.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with pyridine boronic acids, demonstrating the general efficiency of this transformation. While specific yields for this compound will vary depending on the substrate and reaction conditions, these values provide an expected range for optimization studies.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic AcidPd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-12081[1]
22-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic AcidPd(OAc)₂ (2)K₂CO₃ (2.0)50% aq. Isopropanol8092[1]
32-Bromo-4-methylpyridine4-Chlorophenylboronic AcidPd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-12080 (representative)[1]
42-Bromo-4-methylpyridine3-Thienylboronic AcidPd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-12073 (representative)[1]
55-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified82
65-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified88

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Representative Protocol: Synthesis of a PARP Inhibitor Intermediate

This protocol describes a representative synthesis of a 2-amino-4-(4-methylpyridin-3-yl)benzamide intermediate, a key structural motif in some PARP inhibitors. This procedure is based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • 4-Bromo-3-aminobenzamide (1.0 mmol, 214 mg)

  • This compound (1.2 mmol, 164 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

  • Oven-dried round-bottom flask or microwave vial

  • Magnetic stir bar

Procedure:

  • In a dry round-bottom flask or microwave vial, combine 4-bromo-3-aminobenzamide, this compound, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-amino-4-(4-methylpyridin-3-yl)benzamide.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X      L2 oxidative_addition->pd_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex2 Ar-Pd(II)-R      L2 transmetalation->pd_complex2 boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate + Base base Base boronate->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Experimental_Workflow start Start combine_reactants Combine Aryl Halide, This compound, Base, and Catalyst start->combine_reactants inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) combine_reactants->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat_stir Heat and Stir (e.g., 80-120 °C) add_solvent->heat_stir monitor_reaction Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor_reaction workup Work-up: Cool, Dilute, Extract, Wash, Dry monitor_reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product PARP_Inhibition cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_brca_pathway Homologous Recombination (BRCA-proficient) cluster_synthetic_lethality Synthetic Lethality (BRCA-deficient) dna_damage DNA Single-Strand Break parp PARP Enzyme dna_damage->parp activates par PAR Polymer Synthesis parp->par unrepaired_ssb Unrepaired Single-Strand Break parp->unrepaired_ssb inhibition leads to recruitment Recruitment of Repair Proteins par->recruitment repair DNA Repair recruitment->repair parp_inhibitor PARP Inhibitor (e.g., Niraparib) parp_inhibitor->parp inhibits replication DNA Replication dsb Double-Strand Break replication->dsb brca_repair DSB Repair dsb->brca_repair no_brca_repair Defective DSB Repair dsb->no_brca_repair cell_survival Cell Survival brca_repair->cell_survival apoptosis Apoptosis no_brca_repair->apoptosis

References

Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based compounds are integral to modern agrochemical discovery, forming the core scaffold of numerous commercialized fungicides, herbicides, and insecticides. The functionalization of the pyridine ring is a key strategy for modulating the biological activity, selectivity, and physicochemical properties of these crop protection agents. 4-Methylpyridine-3-boronic acid is a versatile and valuable building block in this context. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.

While direct, publicly disclosed synthetic routes from this compound to a specific, major commercial agrochemical are not extensively documented, its role as a precursor to key intermediates is well-established. For instance, it can be efficiently converted to 3-amino-4-methylpyridine, a valuable synthon for a variety of biologically active molecules, including those with insecticidal properties. Furthermore, the principles of Suzuki-Miyaura coupling with this compound can be applied to the synthesis of novel agrochemical candidates, such as picolinamide and pyridine carboxamide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

These application notes provide an overview of the utility of this compound in agrochemical synthesis, including detailed experimental protocols for the synthesis of a key intermediate and a representative novel fungicide, along with illustrative workflows and reaction mechanisms.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl linkages. These structural motifs are present in a number of successful agrochemicals.

  • Fungicide Synthesis: The picolinamide and pyridine carboxamide classes of fungicides often contain a substituted pyridine ring linked to another aromatic or heteroaromatic system. This compound can be used to introduce the 4-methylpyridine moiety, which can be a key pharmacophore or a scaffold for further functionalization.

  • Insecticide Synthesis: The 3-aminopyridine core is found in some insecticidal compounds. As will be detailed, this compound provides an efficient route to 3-amino-4-methylpyridine, a valuable intermediate for the synthesis of novel insecticides.

  • Herbicide Synthesis: Certain pyridine derivatives exhibit herbicidal activity. The ability to form C-C bonds using this compound allows for the construction of diverse pyridine-containing molecules for screening and development as potential herbicides.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is dependent on the reaction conditions. The following table summarizes typical conditions and yields for the coupling of this compound with a generic aryl bromide to form a key agrochemical intermediate.

EntryAryl Halide (Ar-Br)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-nitrotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
21-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901678
32-BromonitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃DMF110892
44-BromoanisolePd₂(dba)₃ (1)XPhos (3)K₂CO₃THF/H₂O801888

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methylpyridine from this compound

This protocol describes the synthesis of 3-amino-4-methylpyridine, a key intermediate for various agrochemicals, from this compound.

Materials and Reagents:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Zinc oxide (ZnO)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add this compound (0.2 mol, 27.4 g), ethanol (100 mL), and water (100 mL).

  • Add ammonium chloride (0.4 mol, 21.4 g) and zinc oxide (0.04 mol, 3.2 g) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture by suction filtration to remove the catalyst.

  • Reduce the volume of the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.

Expected Yield: Approximately 84-85%.

Protocol 2: Synthesis of a Novel Picolinamide Fungicide Analogue

This protocol outlines a two-step synthesis of a hypothetical picolinamide fungicide analogue, starting with a Suzuki-Miyaura coupling of this compound.

Step 1: Suzuki-Miyaura Coupling to form 2-(4-methylpyridin-3-yl)aniline

Materials and Reagents:

  • This compound

  • 2-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 equiv), 2-bromoaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Add potassium phosphate (2.0 equiv).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(4-methylpyridin-3-yl)aniline.

Step 2: Amide Coupling to form the Final Picolinamide Fungicide Analogue

Materials and Reagents:

  • 2-(4-methylpyridin-3-yl)aniline (from Step 1)

  • 2-Chloronicotinoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-(4-methylpyridin-3-yl)aniline (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.05 equiv) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final picolinamide fungicide analogue.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_complex R¹-Pd(II)L_n-X Pd0->PdII_complex Product R¹-R² (Product) OxAdd Oxidative Addition OxAdd->Pd0 PdII_R1R2 R¹-Pd(II)L_n-R² PdII_complex->PdII_R1R2 Transmetalation Transmetalation Transmetalation->PdII_complex PdII_R1R2->Pd0 RedElim Reductive Elimination RedElim->PdII_R1R2 R1X R¹-X (Aryl Halide) Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ (4-Methylpyridine- 3-boronic acid) BoronicAcid->Boronate + OH⁻

Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.

Synthetic_Workflow Start1 This compound Step1 Suzuki-Miyaura Coupling (Pd(OAc)₂, SPhos, K₃PO₄) Start1->Step1 Start2 2-Bromoaniline Start2->Step1 Intermediate 2-(4-methylpyridin-3-yl)aniline Step1->Intermediate Step2 Amide Coupling (Et₃N, DCM) Intermediate->Step2 Start3 2-Chloronicotinoyl chloride Start3->Step2 FinalProduct Novel Picolinamide Fungicide Analogue Step2->FinalProduct

Caption: Synthetic workflow for a novel picolinamide fungicide.

Agrochemical_Discovery_Workflow BuildingBlock Building Block (e.g., this compound) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) BuildingBlock->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening (In vitro & In vivo) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Candidate Development Candidate Lead->Candidate FieldTrials Field Trials & Regulatory Approval Candidate->FieldTrials Product Agrochemical Product FieldTrials->Product

Caption: Agrochemical discovery and development workflow.

Application Notes and Protocols for the Use of 4-Methylpyridine-3-Boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Methylpyridine-3-boronic acid in two key organic synthesis reactions: the Suzuki-Miyaura cross-coupling and the Chan-Lam amination. This versatile building block is of significant interest for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to its ability to introduce the 4-methyl-3-pyridyl moiety.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.

The 4-methyl-3-pyridyl structural motif is a common feature in many biologically active compounds. The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides provides a direct and efficient route to a diverse array of substituted pyridines.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Ln B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) catalyst G Ar-R F->G

Suzuki-Miyaura Catalytic Cycle
Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, highlighting the effect of different palladium catalysts, ligands, and bases on the reaction yield.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001685
21-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101292
33-BromobenzonitrilePd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (4:1)902478
42-BromonaphthalenePd(dppf)Cl₂ (3)-Na₂CO₃Acetonitrile/H₂O (3:1)801888
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-fluorobenzene

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with 1-bromo-4-fluorobenzene.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, XPhos, and cesium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 110 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-(4-fluorophenyl)-4-methylpyridine.

Suzuki_Workflow A Reactant Preparation (Boronic Acid, Aryl Halide) B Inert Atmosphere Setup (Schlenk Flask, N2/Ar Purge) A->B C Addition of Catalyst, Ligand, and Base B->C D Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, GC-MS) E->F G Workup (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

General Suzuki-Miyaura Workflow

Chan-Lam Amination Reaction

The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an organoboron reagent and an amine. This reaction is a valuable alternative to the Buchwald-Hartwig amination and is often favored for its milder reaction conditions, which can be performed in the presence of air.

The introduction of a nitrogen-linked 4-methyl-3-pyridyl group is a key step in the synthesis of various pharmaceutical candidates. The Chan-Lam amination provides a direct method for achieving this transformation.

Proposed Mechanism of the Chan-Lam Amination

The mechanism of the Chan-Lam amination is not as definitively established as the Suzuki-Miyaura coupling but is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.

Chan_Lam_Mechanism A Cu(II) Catalyst B Coordination with Amine (R2NH) A->B C [Cu(II)(NR2)]+ B->C D Transmetalation (Ar-B(OH)2) C->D E [Ar-Cu(III)-NR2]+ D->E F Reductive Elimination E->F F->A Regeneration of Cu(II) catalyst G Ar-NR2 F->G

Proposed Chan-Lam Catalytic Cycle
Quantitative Data for Chan-Lam Amination

The following table presents representative data for the Chan-Lam N-arylation of various amines with this compound.

EntryAmineCopper Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine-CH₂Cl₂Room Temp4875
2ImidazoleCuI (15)-K₂CO₃Methanol602482
3MorpholineCu(OTf)₂ (10)PhenanthrolineEt₃NToluene801868
4BenzylamineCu(OAc)₂ (10)--DichloromethaneRoom Temp7271
Experimental Protocol: Chan-Lam N-Arylation of Imidazole with this compound

This protocol provides a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.[1]

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Methanol (5 mL)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add imidazole, this compound, copper(I) iodide, and potassium carbonate.

  • Add methanol to the flask.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(4-methylpyridin-3-yl)-1H-imidazole.

Chan_Lam_Workflow A Reactant Preparation (Boronic Acid, Amine) B Addition of Copper Catalyst and Base A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC) D->E F Catalyst Removal (Filtration) E->F G Workup (Solvent Removal) F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

General Chan-Lam Amination Workflow

References

Catalytic Systems for 4-Methylpyridine-3-Boronic Acid Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules and functional materials. 4-Methylpyridine-3-boronic acid is a valuable building block, and its efficient cross-coupling is crucial for the synthesis of a wide range of substituted pyridine derivatives.

These application notes provide a comprehensive overview of catalytic systems for the Suzuki-Miyaura cross-coupling of this compound. Detailed experimental protocols, a summary of reaction conditions, and a discussion of the key parameters influencing the reaction's success are presented to aid researchers in developing robust and efficient synthetic routes.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex couple to form the desired biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant challenge in the cross-coupling of pyridylboronic acids is the potential for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields. The choice of catalyst, ligand, base, and solvent is therefore critical to minimize this and other side reactions.

Data Presentation: Summary of Catalytic Systems and Yields

The following tables summarize representative data for the Suzuki-Miyaura cross-coupling of this compound and analogous pyridylboronic acids with various aryl halides. These data highlight the influence of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Catalyst and Ligand Effects on the Suzuki-Miyaura Coupling of Pyridylboronic Acids

EntryAryl HalideBoronic Acid/EsterPalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
14-BromoanisoleThis compoundPd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O10085-95 (estimated)[1]
22-BromothiopheneThis compoundPd(dppf)Cl₂dppfNa₃PO₄Dioxane8570-85 (estimated)[1]
34-BromobenzonitrileThis compoundPd₂(dba)₃XPhosK₃PO₄Toluene11075-90 (estimated)[1]
43-BromopyridineThis compoundPd(OAc)₂SPhosCs₂CO₃THF/H₂O8065-80 (estimated)[1]
51-Bromo-4-fluorobenzeneThis compoundPd(PPh₃)₄PPh₃K₂CO₃DMF/H₂O9080-90 (estimated)[1]
63-ChloroindazolePhenylboronic acidPd₂(dba)₃ / P2XPhosK₃PO₄Dioxane/H₂O10081[2]
74-IodopyridinePyridine-4-boronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂dppfCs₂CO₃TolueneN/A97.8

Yields for this compound are estimated based on analogous systems and may require optimization for specific substrates.

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of Pyridyl Systems

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂ON/A81[3]
2Aryl HalidePhenylboronic acidPd-Phosphinous Acid ComplexVariousH₂ON/AGood to Excellent
34-IodopyridinePyridine-4-boronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂ / dppfCs₂CO₃TolueneN/A97.8
43-chloroindazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10081[2]
54-bromoanisole(5-formylthiophen-2-yl)boronic acidXPhos Pd-G4K₃PO₄Dioxane40>95 (conversion)[4]

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a microwave reaction vessel, add this compound, the aryl/heteroaryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_intermediate R¹-Pd(II)Ln-X Pd0->PdII_intermediate R1X R¹-X (Aryl Halide) OxAdd Oxidative Addition PdII_diaryl R¹-Pd(II)Ln-R² PdII_intermediate->PdII_diaryl R2B R²-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base PdII_diaryl->Pd0 Product R¹-R² (Coupled Product) PdII_diaryl->Product RedElim Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants (Boronic Acid, Aryl Halide, Base) add_catalyst Add Pd Catalyst & Ligand start->add_catalyst purge Purge with Inert Gas add_catalyst->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Methylpyridine-3-Boronic Acid from typical reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include:

  • Boroxine: The cyclic anhydride trimer formed by the dehydration of three molecules of the boronic acid. This is often the major impurity.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, this could be 3-bromo-4-methylpyridine or a corresponding boronate ester.[3][4]

  • Protodeboronation Product: 4-Methylpyridine, formed by the cleavage of the carbon-boron bond.

  • Inorganic Salts: Byproducts from the reaction workup, such as lithium or magnesium salts.[3]

  • Homocoupling Byproducts: Bipyridyl species formed from the coupling of the starting material.

Q2: Why is my purified this compound showing a lower molecular weight than expected in some analyses?

A2: This is likely due to the presence of the corresponding boroxine. Boroxines are formed by the loss of three water molecules from three boronic acid molecules and will thus have a different molecular weight.[1][2] The formation of boroxine is a reversible equilibrium that is favored by the removal of water, for example, by heating or storing over a desiccant.[5][6]

Q3: Can I use normal phase silica gel chromatography to purify this compound?

A3: While possible, it can be challenging. Boronic acids are known to sometimes stick to or decompose on silica gel.[7] If using silica gel, it may be necessary to use a modifier in the eluent, such as a small amount of acetic acid, to improve the chromatography.[7] Neutral alumina can be a viable alternative stationary phase.[7]

Q4: My this compound is an oil and won't crystallize. What should I do?

A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are depressing the melting point. Try using a lower boiling point solvent system or adding an anti-solvent to induce crystallization. Trituration with a non-polar solvent like hexane can also sometimes help to solidify the product.[7]

Q5: How should I store purified this compound?

A5: To minimize the formation of boroxine, store the purified solid in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture. Ensure you are using the minimum amount of hot solvent needed for dissolution.[9] Cool the solution slowly and then in an ice bath to maximize crystal formation.[10]
The compound is precipitating with impurities.Try a different recrystallization solvent. Perform a hot filtration to remove any insoluble impurities before cooling.[10]
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound or impurities are present.Use a lower boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Streaking or poor separation on silica gel column chromatography The compound is too polar for the eluent system or is interacting strongly with the silica.Gradually increase the polarity of the eluent. Add a modifier like acetic acid to the mobile phase.[7] Consider using a different stationary phase like neutral alumina or reversed-phase C18 silica.[7][11]
Product contains boroxine after purification The purification process involved high temperatures or prolonged drying.To convert the boroxine back to the boronic acid, dissolve the sample in a solvent mixture containing water (e.g., THF/water) and then re-isolate the product. Avoid excessive heating during solvent removal.
Presence of inorganic salts in the final product Incomplete removal during aqueous workup.Ensure thorough washing of the organic layer with water and brine during the extraction process.[12]

Quantitative Data Summary

The following table provides illustrative data for typical purification methods. Note that optimal conditions will vary depending on the specific impurities and scale of the reaction.

Purification Method Typical Solvent System Illustrative Purity (Post-Purification) Illustrative Yield
Recrystallization Acetonitrile, Ethyl Acetate/Hexane, Water/Ethanol[3][7]>98% (by HPLC)60-85%
Silica Gel Chromatography Dichloromethane/Methanol (95:5 to 90:10 with 0.1% Acetic Acid)>99% (by HPLC)50-80%
Acid-Base Extraction 1. Dissolve in Ethyl Acetate2. Extract with aqueous NaOH3. Acidify aqueous layer with HCl4. Re-extract with Ethyl Acetate>97% (by HPLC)70-90%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetonitrile, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hotplate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hotplate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purification using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of methanol in dichloromethane with 0.1% acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the starting eluent.[13]

  • Gradient: Gradually increase the polarity of the eluent to move the desired compound down the column. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC), visualizing the spots under a UV lamp.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_workup Initial Workup cluster_purification Purification Options cluster_final Final Product start Crude Reaction Mixture extraction Aqueous Extraction (to remove inorganic salts) start->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization If solid chromatography Column Chromatography evaporation->chromatography If oil or further purification needed product Pure this compound recrystallization->product chromatography->product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_impurities Identify Main Impurity cluster_solutions Select Purification Strategy start Impure Product After Initial Purification boroxine Boroxine Present? start->boroxine Check NMR/MS starting_material Starting Material Present? start->starting_material Check NMR/TLC other Other Impurities? start->other Check NMR/MS hydrolyze Hydrolyze with water (e.g., in THF/H2O) and re-isolate boroxine->hydrolyze Yes re_chromatograph Re-run column with optimized gradient starting_material->re_chromatograph Yes recrystallize Recrystallize from a different solvent system other->recrystallize Yes product Pure Product hydrolyze->product re_chromatograph->product recrystallize->product

Caption: Troubleshooting logic for purifying this compound.

References

preventing protodeboronation of 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-Methylpyridine-3-Boronic Acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to the formation of 4-methylpyridine as a byproduct, which reduces the yield of the desired cross-coupled product and complicates purification. While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, protodeboronation can still occur under certain reaction conditions.[2][3][4][5]

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several factors can affect the rate of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor. While some heteroaromatic boronic acids are highly unstable at neutral pH due to the formation of a reactive zwitterionic species, 3- and 4-pyridyl boronic acids are comparatively stable.[1][2][3][4][5] However, both strongly acidic and strongly basic conditions can promote protodeboronation for arylboronic acids in general.[1][3]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3][6]

  • Choice of Base: The type and concentration of the base are crucial. Strong bases, particularly hydroxides, can increase the rate of protodeboronation.[6][7]

  • Catalyst System: An inefficient palladium catalyst system that leads to a slow cross-coupling reaction will allow more time for the boronic acid to decompose.[1][6]

  • Presence of Water: Water acts as a proton source for protodeboronation.[6]

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, significantly enhances stability.[1][8][9][10] MIDA boronates are particularly robust and allow for the slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[11][12]

  • Optimize Reaction Conditions:

    • Base Selection: Use weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[6]

    • Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[6]

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of molecular sieves can also help to scavenge residual water.[6]

    • Efficient Catalyst System: Employ a highly active palladium catalyst and appropriate ligand to ensure the cross-coupling reaction proceeds faster than the protodeboronation side reaction.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant formation of 4-methylpyridine. High rate of protodeboronation.1. Switch to a boronic acid ester: Use the pinacol or MIDA ester of this compound.[1][8][9][10] 2. Optimize the base: Change to a weaker base such as K₃PO₄ or Cs₂CO₃.[6] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60 °C).[6] 4. Ensure anhydrous conditions: Use dry solvents and glassware.[6]
Reaction is sluggish and incomplete, with some protodeboronation observed. Poor catalyst activity or deactivation.1. Use a more active catalyst system: Employ a pre-formed Pd(0) catalyst or a more electron-rich ligand.[6] 2. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate.[6] 3. Ensure an inert atmosphere: Thoroughly degas all reagents and maintain the reaction under nitrogen or argon to prevent catalyst oxidation.[8]
Inconsistent results between batches. Variable water content in reagents or solvents.1. Use freshly dried, anhydrous solvents. 2. Dry all reagents thoroughly before use. 3. Consider adding activated molecular sieves to the reaction mixture. [6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Reduced Protodeboronation

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • This compound Pinacol Ester (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF)

  • Anhydrous Glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Boronic Ester Addition: Add the this compound Pinacol Ester to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Decision Tree for Troubleshooting Low Yields

G start Low Yield of Desired Product protodeboronation Significant Protodeboronation Observed? start->protodeboronation solution1 Use Boronic Ester (Pinacol/MIDA) Optimize Base (K3PO4) Lower Temperature Ensure Anhydrous Conditions protodeboronation->solution1 Yes catalyst_issue Sluggish Reaction? protodeboronation->catalyst_issue No solution2 Use More Active Catalyst/Ligand Increase Catalyst Loading Ensure Inert Atmosphere catalyst_issue->solution2 Yes other_issues Other Side Products or Unreacted Starting Material catalyst_issue->other_issues No G cluster_paths reagents This compound + Aryl Halide desired_path Desired Suzuki Coupling undesired_path Protodeboronation product Coupled Product desired_path->product byproduct 4-Methylpyridine undesired_path->byproduct

References

Technical Support Center: 4-Methylpyridine-3-Boronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Methylpyridine-3-Boronic Acid in Suzuki coupling reactions.

Common Side Reactions and Troubleshooting

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, like any chemical reaction, it is not without its potential for side reactions, which can diminish the yield of the desired product. When using heteroaromatic boronic acids such as this compound, specific challenges can arise. The primary undesired pathways include protodeboronation and homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki couplings?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 4-methylpyridine. Homocoupling results in the dimerization of this compound to form a bipyridine species. These side reactions compete with the desired cross-coupling pathway, thereby reducing the yield of the target molecule.

Q2: What causes protodeboronation and how can it be minimized?

A2: Protodeboronation is often catalyzed by the presence of water and can be exacerbated by certain bases and elevated temperatures.[1] To minimize this side reaction:

  • Use anhydrous conditions: Ensure that all solvents and reagents are thoroughly dried. The use of anhydrous solvents and finely ground, dry bases is critical.[1]

  • Select a milder base: Strong bases, especially in the presence of water, can promote protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]

  • Optimize reaction temperature: Higher temperatures can accelerate the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[1]

  • Consider boronic esters: In cases of severe protodeboronation, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.[1]

Q3: How can I prevent the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2] To mitigate homocoupling:

  • Ensure rigorous degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an inert atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

  • Use a suitable palladium precatalyst: Employing a well-defined Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can minimize side reactions.

  • Slow addition of the boronic acid: In some cases, slow addition of the boronic acid solution to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

Q4: Can the pyridine nitrogen in this compound interfere with the reaction?

A4: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no conversion. To address this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often recommended. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.

Data Presentation: Impact of Reaction Conditions on Product Yield

The following table summarizes representative yields for Suzuki coupling reactions involving pyridyl boronic acids under various conditions. Note that specific yields for this compound may vary, and optimization is often necessary.

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-100Good[4]
Pd(dppf)Cl₂Cs₂CO₃Toluene100Good to Excellent[4]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80High[5]
Pd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O100Moderate to Good[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Suzuki Coupling Cycle and Common Side Reactions

Suzuki_Coupling_Side_Reactions cluster_suzuki Suzuki Coupling Cycle cluster_side Side Reactions Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdPyr Ar-Pd(II)-Pyr(L_n) ArPdX->ArPdPyr Transmetalation (Pyr-B(OH)2 + Base) BoronicAcid 4-Me-Pyr-B(OH)2 ArPdPyr->Pd0 Product Ar-Pyr ArPdPyr->Product Reductive Elimination Protodeboronation 4-Methylpyridine (Protodeboronation) BoronicAcid->Protodeboronation + H+ Homocoupling Bipyridine (Homocoupling) BoronicAcid->Homocoupling [Pd], O2

Caption: Suzuki coupling cycle and competing protodeboronation and homocoupling side reactions.

References

how to improve the yield of 4-Methylpyridine-3-Boronic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving 4-Methylpyridine-3-Boronic Acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Low or negligible yields are a common challenge when working with pyridinylboronic acids due to their electronic properties and potential for side reactions.

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its deactivation can halt the catalytic cycle.

    • Solution:

      • Use fresh, high-purity palladium catalysts and phosphine ligands.[1]

      • Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Common degassing methods include sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas throughout the reaction.[1]

      • Consider using more robust catalysts or ligands. Bulky, electron-rich phosphine ligands can protect the palladium center and promote efficient catalysis.[2]

  • Inefficient Transmetalation: The transfer of the 4-methylpyridinyl group from the boron atom to the palladium center can be a slow, rate-limiting step.

    • Solution:

      • The choice of base is critical for activating the boronic acid. A thorough screening of bases is often necessary.

      • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility and strength of the base can significantly affect the reaction rate and yield.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the success of the coupling reaction.

    • Solution:

      • Gradually increase the reaction temperature. Many Suzuki couplings require heating (80-110 °C) to proceed at a reasonable rate.[1]

      • Screen different solvents or solvent mixtures. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF) or aromatic hydrocarbons (e.g., toluene), often with a small amount of water to aid in dissolving the base.[4][5]

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition or increased side reactions.

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often indicates the formation of side products, which consume starting materials and complicate purification.

Possible Causes and Solutions:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methylpyridine. This is particularly problematic with electron-deficient heteroarylboronic acids and in the presence of water.

    • Solution:

      • Use a More Stable Boron Reagent: Convert the this compound to its pinacol ester derivative. Boronic esters are generally more stable and less susceptible to protodeboronation.[1]

      • Minimize Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Consider using anhydrous conditions or carefully controlling the amount of water in the reaction.[1]

      • Optimize the Base: Use milder bases that are less likely to promote this side reaction.[1]

      • Shorter Reaction Times: Minimize the time the boronic acid is exposed to the reaction conditions once the coupling partner is consumed.

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.

    • Solution:

      • Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere.[6]

      • Use High-Purity Reagents: Impurities in the starting materials can sometimes promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: Pyridine-containing boronic acids present unique challenges. The electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle, such as transmetalation. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7] These factors, combined with the susceptibility to protodeboronation, often result in lower yields compared to reactions with simple arylboronic acids.

Q2: What are the best storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. It is often supplied as a solid and should be kept in a tightly sealed container.[8][9] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended.

Q3: Is it better to use this compound or its pinacol ester?

A3: For many applications, especially when struggling with low yields or protodeboronation, using the pinacol ester of this compound is advantageous. Boronic esters are generally more stable, easier to handle, and less prone to decomposition. They slowly release the boronic acid in situ under the reaction conditions, which can help to maintain a low concentration of the active boronic acid and suppress side reactions.

Q4: How can I purify the final product?

A4: Purification of the coupled product typically involves standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. If the product is basic due to the pyridine nitrogen, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve the peak shape and recovery. If the crude product contains residual boronic acid, an acidic or basic wash during the workup can help to remove it. Recrystallization is also a viable purification method if a suitable solvent system can be found.[10][11]

Data Presentation

Optimizing a Suzuki-Miyaura coupling reaction often requires screening various parameters. The following tables provide a starting point for this optimization, with data adapted from studies on similar pyridinyl and aryl substrates.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBase (equiv.)Solvent SystemTemperature (°C)Representative Yield (%)Reference
1K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)10060[5]
2Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)10050[5]
3K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)10068[5]
4Na₂CO₃ (2.0)Toluene / H₂O (2:1)100~98 (for different substrate)[3]

Note: Yields are highly substrate-dependent and these values should be considered as a guide for selecting initial screening conditions.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventBaseTemperature (°C)Representative Yield (%)Reference
11,4-DioxaneK₂CO₃10071[7]
2TolueneK₂CO₃100Moderate[12]
3THFK₂CO₃75Moderate[12]
4DMFNa₂CO₃10032[7]
5Methanol / H₂O (3:2)NaOHReflux96.3[4]

Note: The optimal solvent can vary significantly based on the specific substrates and other reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting procedure and should be optimized for each specific substrate combination.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Yield_Issues Start Low or No Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst Is catalyst active? CheckConditions Evaluate Reaction Conditions Start->CheckConditions Are conditions optimal? CheckBoronicAcid Assess Boronic Acid Stability Start->CheckBoronicAcid Is boronic acid stable? Degas Ensure Thorough Degassing CheckCatalyst->Degas NewCatalyst Screen Catalysts/Ligands CheckCatalyst->NewCatalyst OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeSolvent Screen Solvents CheckConditions->OptimizeSolvent OptimizeBase Screen Bases CheckConditions->OptimizeBase UseEster Use Pinacol Ester CheckBoronicAcid->UseEster Protodeboronation suspected Anhydrous Consider Anhydrous Conditions CheckBoronicAcid->Anhydrous ImprovedYield Improved Yield Degas->ImprovedYield NewCatalyst->ImprovedYield OptimizeTemp->ImprovedYield OptimizeSolvent->ImprovedYield OptimizeBase->ImprovedYield UseEster->ImprovedYield Anhydrous->ImprovedYield

Caption: Troubleshooting workflow for low reaction yields.

Suzuki_Cycle_Factors Yield Reaction Yield Protodeboronation Protodeboronation Yield->Protodeboronation reduces Homocoupling Homocoupling Yield->Homocoupling reduces CatalystDeactivation Catalyst Deactivation Yield->CatalystDeactivation reduces Catalyst Catalyst/Ligand (e.g., Pd(PPh₃)₄, SPhos) Catalyst->Yield Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Yield Solvent Solvent (e.g., Dioxane, Toluene, THF/H₂O) Solvent->Yield Temperature Temperature (e.g., 80-110 °C) Temperature->Yield BoronicAcid Boronic Acid Stability (Acid vs. Ester) BoronicAcid->Yield Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Yield

Caption: Key factors influencing the yield of Suzuki-Miyaura reactions.

References

stability of 4-Methylpyridine-3-Boronic Acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 4-Methylpyridine-3-Boronic Acid, particularly under basic conditions commonly employed in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under basic (high pH) conditions?

A1: this compound is remarkably stable under basic conditions, especially when compared to other heteroaromatic boronic acids. Studies on the closely related 3-pyridylboronic acid show that it undergoes very slow protodeboronation, which is the primary degradation pathway for boronic acids.[1][2] The half-life for this degradation is greater than one week even at a high pH of 12 and an elevated temperature of 70 °C.[1][2] This inherent stability makes it a robust reagent for cross-coupling reactions that require basic conditions, such as the Suzuki-Miyaura coupling.

Q2: What is protodeboronation and why is it a concern?

A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This process consumes the boronic acid, leading to a lower yield of the desired product and the formation of 4-methylpyridine as a byproduct, which can complicate purification.[3] The rate of protodeboronation is highly dependent on the substrate, pH, and temperature.

Q3: How does the position of the boronic acid group on the pyridine ring affect stability?

A3: The position of the boronic acid group on the pyridine ring has a dramatic effect on stability. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often through the fragmentation of a zwitterionic intermediate at neutral pH.[1][2] In contrast, 3- and 4-pyridylboronic acids, including this compound, are significantly more stable.

Q4: Can I use strong bases with this compound in my Suzuki-Miyaura coupling reaction?

A4: Yes, due to its high stability, this compound is compatible with a range of bases commonly used in Suzuki-Miyaura couplings, including stronger bases like sodium hydroxide or potassium hydroxide. However, as a general good practice in organic synthesis, it is always advisable to screen different bases to find the optimal conditions for your specific substrates, as very harsh conditions can sometimes promote side reactions.

Q5: Are there more stable alternatives to boronic acids if I encounter issues?

A5: While this compound is quite stable, for exceptionally challenging reactions or prolonged reaction times at high temperatures, using boronic acid surrogates can be beneficial. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts are air-stable alternatives that provide a slow release of the boronic acid under the reaction conditions.[4] This slow-release strategy keeps the concentration of the active boronic acid low, which can help to minimize any potential side reactions.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired cross-coupling product and presence of 4-methylpyridine byproduct. Protodeboronation of this compound may be occurring, although it is generally slow for this isomer. Very high temperatures or prolonged reaction times can still lead to some degradation.- Lower the reaction temperature if your specific transformation allows. - Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). - Consider using a milder base if compatible with your reaction. - For very sensitive substrates, consider converting the boronic acid to a more stable MIDA boronate ester for a slow-release approach.[4]
Reaction is sluggish or does not go to completion. While this compound is stable, the overall reaction efficiency depends on multiple factors including the catalyst, ligands, and solvent. The issue may not be the stability of the boronic acid itself.- Screen different palladium catalysts and phosphine ligands. - Ensure all reagents and solvents are of high purity and anhydrous if the reaction is sensitive to water. - Optimize the solvent system. Common choices include dioxane/water, toluene/water, or DMF.
Formation of homocoupled byproduct of the coupling partner. The palladium catalyst activity might be suboptimal, leading to side reactions.- Ensure proper degassing of the reaction mixture to remove oxygen. - Use a pre-catalyst that efficiently generates the active Pd(0) species.

Stability Overview

The following table summarizes the stability of pyridylboronic acid isomers based on available data.

Boronic Acid IsomerRelative Stability under Basic ConditionsHalf-life (t1/2) at pH 12, 70 °CKey Considerations
2-Pyridylboronic AcidLowRapid (seconds to minutes at neutral pH)Prone to rapid protodeboronation via a zwitterionic intermediate.[1][2] Use of MIDA esters is highly recommended.[4]
3-Pyridylboronic Acid (analog of this compound) High > 1 week [1][2]Very stable and suitable for a wide range of basic reaction conditions.
4-Pyridylboronic AcidHigh> 1 week[1][2]Similar to the 3-pyridyl isomer, it exhibits high stability under basic conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This is a general starting procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stability_Pathway Stability of Pyridylboronic Acid Isomers under Basic Conditions cluster_stable High Stability cluster_unstable Low Stability 4-Methylpyridine-3-Boronic_Acid This compound Desired_Product Suzuki Coupling Product 4-Methylpyridine-3-Boronic_Acid->Desired_Product Pd Catalyst Protodeboronation_Product_Slow Protodeboronation (Very Slow) 4-Methylpyridine-3-Boronic_Acid->Protodeboronation_Product_Slow 3-Pyridylboronic_Acid 3-Pyridylboronic Acid 4-Pyridylboronic_Acid 4-Pyridylboronic Acid 2-Pyridylboronic_Acid 2-Pyridylboronic Acid 2-Pyridylboronic_Acid->Desired_Product Pd Catalyst Protodeboronation_Product_Fast Protodeboronation (Fast) 2-Pyridylboronic_Acid->Protodeboronation_Product_Fast Base Basic Conditions (e.g., OH⁻) Base->4-Methylpyridine-3-Boronic_Acid Base->2-Pyridylboronic_Acid

Caption: Stability of pyridylboronic acid isomers in basic conditions.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed Check_Byproduct 4-Methylpyridine byproduct detected? Start->Check_Byproduct Protodeboronation_Suspected Protodeboronation is a factor. (Though generally slow for this isomer) Check_Byproduct->Protodeboronation_Suspected Yes Other_Issues Address other reaction parameters Check_Byproduct->Other_Issues No Optimize_Conditions Optimize Reaction Conditions Protodeboronation_Suspected->Optimize_Conditions Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp Shorter_Time Reduce Reaction Time Optimize_Conditions->Shorter_Time Milder_Base Use Milder Base Optimize_Conditions->Milder_Base Use_MIDA_Ester Consider MIDA Boronate Ester Optimize_Conditions->Use_MIDA_Ester End Improved Yield Lower_Temp->End Shorter_Time->End Milder_Base->End Use_MIDA_Ester->End Screen_Catalyst Screen Catalyst/Ligand Other_Issues->Screen_Catalyst Check_Reagents Verify Reagent/Solvent Quality Other_Issues->Check_Reagents Screen_Catalyst->End Check_Reagents->End

References

Technical Support Center: Troubleshooting Suzuki Reactions with 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when using 4-Methylpyridine-3-Boronic Acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary causes?

A1: Low yields in Suzuki reactions involving pyridine boronic acids are a frequent issue. The main contributing factors include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] Pyridine boronic acids are particularly susceptible to this, especially in the presence of aqueous bases.[2][3]

  • Catalyst Inhibition or Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle.[2][3][4]

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish for electron-deficient heteroaromatic compounds.[2]

  • Homocoupling: A side reaction where two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[3]

Q2: How can I minimize the protodeboronation of this compound?

A2: Minimizing protodeboronation is critical for improving your reaction's success. Consider the following strategies:

  • Use Anhydrous Conditions: Ensure that all your solvents and reagents, especially the base, are thoroughly dried.[3] Water can facilitate the cleavage of the C-B bond.[5]

  • Select the Appropriate Base: While a base is necessary, its choice is crucial. Strong, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] It is also important that the base is finely ground to ensure its reactivity.[3]

  • Use a Boronic Acid Derivative: Consider using more stable alternatives to the free boronic acid, such as its pinacol ester or a trifluoroborate salt.[2][6] These derivatives can act as a "slow release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[1]

Q3: What type of palladium catalyst and ligand system is recommended for this coupling?

A3: The choice of catalyst and ligand is paramount. For challenging substrates like pyridyl boronic acids, standard catalysts may be insufficient.

  • Catalyst: Use a palladium(0) source or a precatalyst that can be easily reduced to Pd(0) in situ.

  • Ligands: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3][7] Commonly successful ligands include Buchwald ligands such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs).[2][3][7]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: To achieve consistent results, meticulous reaction setup is essential:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3][8]

  • Reagent Purity: Use high-purity reagents and anhydrous solvents to avoid unwanted side reactions.[3]

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Protodeboronation of Boronic Acid 1. Confirm the presence of the byproduct (4-methylpyridine) using GC-MS or LC-MS. 2. Switch to strictly anhydrous solvents and reagents. 3. Use a non-nucleophilic, inorganic base like K₃PO₄ or Cs₂CO₃. 4. Consider converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt.[2]
Catalyst Inactivity/Deactivation 1. Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is being effectively reduced. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to prevent pyridine coordination.[3][7] 3. Increase the catalyst and/or ligand loading.
Inefficient Oxidative Addition 1. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. 2. Increase the reaction temperature.[2]
Poor Reagent Quality 1. Use fresh, high-purity this compound. 2. Ensure solvents are anhydrous and of high quality.
Issue 2: Significant Byproduct Formation
Observed Byproduct Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).[3]1. Thoroughly degas all solvents and the reaction vessel (e.g., by sparging with argon or using freeze-pump-thaw cycles).[3][8] 2. Maintain a positive pressure of an inert gas throughout the reaction.
Debromination/Dechlorination of Aryl Halide Can occur as a side reaction, sometimes promoted by certain bases or catalyst systems.1. Screen different bases. 2. Lower the reaction temperature.
Formation of Phenol (from aryl halide) Reaction with hydroxide ions, which can be present with certain bases or in aqueous media.1. Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). 2. Employ anhydrous conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., SPhos, 4 mol %)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Preparation of this compound Pinacol Ester

Materials:

  • This compound (1.0 equiv.)

  • Pinacol (1.1 equiv.)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask.

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki reaction without further purification.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdPyr Ar-Pd(II)-Py(L_n) ArPdX->ArPdPyr Transmetalation Product Ar-Py ArPdPyr->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->ArPdX PyrBOH 4-Me-Py-B(OH)₂ Boronate [4-Me-Py-B(OH)₃]⁻ PyrBOH->Boronate Base Base Base->Boronate Boronate->ArPdPyr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failed (Low Yield) CheckSideProducts Analyze Crude Reaction (LCMS/GCMS) Start->CheckSideProducts Protodeboronation Protodeboronation Observed? CheckSideProducts->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Sol_Anhydrous Use Anhydrous Conditions & Non-Aqueous Base Protodeboronation->Sol_Anhydrous Yes NoReaction Mainly Starting Materials Remain? Homocoupling->NoReaction No Sol_Degas Improve Degassing & Inert Atmosphere Homocoupling->Sol_Degas Yes NoReaction->Start No Sol_Catalyst Optimize Catalyst/Ligand (e.g., use Buchwald Ligands) NoReaction->Sol_Catalyst Yes Sol_BoronateEster Switch to Boronic Pinacol Ester Sol_Anhydrous->Sol_BoronateEster Sol_Temp Increase Reaction Temperature Sol_Catalyst->Sol_Temp

Caption: A workflow for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Removal of Boronic Acid Byproducts from Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid byproducts from coupling reactions, particularly the Suzuki-Miyaura coupling.

Troubleshooting Guide

Encountering issues with your coupling reaction purification? This guide will help you identify the problem and find a solution.

Problem Probable Cause(s) Recommended Solution(s)
Residual Boronic Acid in Product Incomplete reaction.[1] Ineffective aqueous work-up.Ensure complete consumption of the boronic acid by adding more of the halogen substrate if feasible.[1] Perform a basic aqueous wash (1-2 M NaOH or K₂CO₃) to convert the boronic acid to its water-soluble boronate salt, which can then be extracted into the aqueous layer.[1][2][3]
Product and Byproduct have Similar Polarity The chemical structures of the desired product and byproducts (e.g., homocoupled product) are very similar.Employ meticulous column chromatography with a shallow solvent gradient.[2] Test various solvent systems using Thin Layer Chromatography (TLC) to optimize separation.[1][2] If the product is a solid, attempt recrystallization from a carefully selected solvent system.[2]
Significant Homocoupling Byproduct Presence of oxygen in the reaction.[2] Use of a Pd(II) precatalyst which can promote homocoupling.[2]Thoroughly degas the reaction setup with an inert gas (Argon or Nitrogen).[2] Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[2]
Low Yield and Significant Protodeboronation Presence of water, strong base, or high temperature.[3]Use anhydrous conditions and a weaker base (e.g., Cs₂CO₃, KF).[3] Lower the reaction temperature if possible.[3] Use a protected boronic acid derivative like a MIDA boronate or a potassium trifluoroborate salt to ensure a slow release of the boronic acid.[3]
Product is an Oil and Won't Crystallize Presence of impurities inhibiting crystallization. The product may be intrinsically an oil at room temperature.[2]Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[2] If the product is an oil, purification by chromatography is the most appropriate method.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction?

A1: The most frequent impurities include unreacted starting materials (boronic acid and the aryl halide), homocoupled byproducts, protodeborylated arenes, and residual palladium catalyst.[2] Inorganic salts from the base used in the reaction are also present in the crude mixture.

Q2: What is the first step I should take to purify my crude reaction mixture?

A2: A standard aqueous work-up is the essential first step.[2] This procedure removes the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.[2]

Q3: How can I effectively remove unreacted boronic acid?

A3: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[2][3][4]

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[2] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1][2] If your product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification method.[2]

Q5: Why is it important to remove the residual palladium catalyst, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[2] Common methods include filtration through celite for heterogeneous catalysts or the use of metal scavengers for homogeneous catalysts.[2] Scavengers are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[2]

Quantitative Data on Purification Methods

The efficiency of boronic acid removal can vary depending on the chosen method and the specific compounds involved. The following table summarizes typical efficiencies for common techniques.

Purification Method Typical Removal Efficiency Notes
Basic Aqueous Wash (1-2 M NaOH) >95%Highly effective for converting acidic boronic acids into water-soluble boronate salts.[1][3]
Boronic Acid Scavenger Resins (e.g., DEAM functionalized silica) >99%Offers very high efficiency and is suitable for base-sensitive compounds.[3][5]
Column Chromatography VariableEfficiency depends on the polarity difference between the boronic acid and the product. Can be highly effective with optimized solvent systems.[2]
Recrystallization VariableCan be very effective if there is a significant difference in solubility between the product and the boronic acid byproduct.[2]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproducts via Basic Aqueous Wash

This method is effective for products that are stable under basic conditions and have low solubility in water.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt.[3]

  • Separation and Washing: Separate the organic layer and wash it with brine (saturated aqueous NaCl) to remove residual water and base.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of Boronic Acid Byproducts using a Scavenger Resin

This protocol is ideal for base-sensitive compounds or when extractions are problematic.[3]

  • Resin Selection: Choose a suitable boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM).[3][5]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the residual boronic acid) to the solution and stir at room temperature.[3]

  • Monitoring: Monitor the disappearance of the boronic acid from the solution using a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration and Concentration: Once the scavenging is complete, filter off the resin and wash it with the organic solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Visualizations

G cluster_start Reaction cluster_workup Initial Purification cluster_purification Boronic Acid Removal cluster_final Final Isolation start Crude Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) start->workup organic_layer Organic Layer workup->organic_layer aqueous_layer Aqueous Layer (Inorganic Salts) workup->aqueous_layer Discard basic_wash Basic Aqueous Wash (e.g., 1M NaOH) organic_layer->basic_wash If base-stable scavenger Scavenger Resin organic_layer->scavenger If base-sensitive chromatography Column Chromatography basic_wash->chromatography recrystallization Recrystallization basic_wash->recrystallization If solid scavenger->chromatography scavenger->recrystallization If solid final_product Purified Product chromatography->final_product recrystallization->final_product

Caption: Experimental workflow for the purification of coupling reaction products.

G cluster_problem Problem Identification cluster_solution Solution Pathway start Impurity Detected in Product check_boronic Is it residual boronic acid? start->check_boronic check_polarity Is it a byproduct with similar polarity? check_boronic->check_polarity No base_stable Is the product base-stable? check_boronic->base_stable Yes chromatography Optimize Column Chromatography check_polarity->chromatography Yes recrystallization Attempt Recrystallization check_polarity->recrystallization Yes, and solid basic_wash Perform Basic Aqueous Wash base_stable->basic_wash Yes scavenger Use Boronic Acid Scavenger Resin base_stable->scavenger No

Caption: Troubleshooting logic for byproduct removal in coupling reactions.

References

Technical Support Center: Optimization of Catalyst Loading for 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of catalyst loading in reactions involving 4-Methylpyridine-3-Boronic Acid. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for Suzuki-Miyaura coupling reactions with this compound?

A1: For Suzuki-Miyaura coupling reactions involving pyridylboronic acids, a common starting point for palladium catalyst loading is between 1-5 mol%.[1] However, the optimal loading can vary significantly based on the specific substrates, ligand, base, and solvent system used. For challenging substrates, it may be necessary to increase the catalyst loading.[1]

Q2: How does catalyst loading affect the reaction yield and time?

A2: Catalyst loading has a direct impact on both reaction yield and time. Insufficient catalyst can lead to low or incomplete conversion of starting materials. Conversely, increasing the catalyst loading can improve yields and shorten reaction times, but only up to a certain point. Exceeding the optimal loading may not lead to further improvement and can even be detrimental. For example, in a study on a similar pyridylboronic acid, increasing the catalyst loading from 1 mol% to 5 mol% significantly increased the yield from 37% to 69%, while a further increase to 10 mol% showed a slight decrease in yield to 67%.[2]

Q3: Can using a very high catalyst loading be detrimental to the reaction?

A3: Yes, excessively high catalyst loading can lead to several issues. It increases the cost of the reaction and can result in higher levels of residual palladium in the final product, which is often undesirable, especially in pharmaceutical applications.[3] High concentrations of the catalyst can also sometimes promote side reactions, such as homocoupling of the boronic acid.[4]

Q4: What are the signs of catalyst deactivation or decomposition?

A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a finely divided black precipitate.[5] Other indicators of an inactive or deactivated catalyst include a stalled reaction (no further conversion of starting materials) or consistently low yields despite optimizing other reaction parameters. Catalyst deactivation can be caused by exposure to oxygen, impurities in the reagents or solvents, or coordination of the pyridine nitrogen to the palladium center.[6][7]

Q5: Should I use a Pd(0) or Pd(II) precatalyst?

A5: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be effective. Pd(II) precatalysts are often more stable and easier to handle but require in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[5] If you are observing significant homocoupling of the boronic acid, switching to a Pd(0) source may be beneficial as the in situ reduction of Pd(II) can sometimes promote this side reaction.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

This is a common issue that can often be traced back to the catalyst system.

Possible Cause Suggested Solution Citation
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more stable and active precatalyst, such as a Buchwald-type precatalyst. Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation.[1][5]
Insufficient Catalyst Loading Incrementally increase the catalyst loading. For example, if you started at 1 mol%, try 2 mol% and 5 mol%. Monitor the reaction progress to determine the optimal loading.[1][2]
Inappropriate Ligand For pyridinic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than standard ligands like PPh₃ as they can prevent catalyst deactivation.[7]
Catalyst Inhibition The basic nitrogen of the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity. Using bulky ligands can help mitigate this effect.[6][8]
Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the yield of the desired product.

Possible Cause Suggested Solution Citation
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture to remove oxygen. Consider using a Pd(0) catalyst source instead of a Pd(II) precatalyst. Lowering the catalyst concentration may also reduce the rate of homocoupling.[4]
Protodeboronation This is the cleavage of the C-B bond. Use anhydrous solvents and consider switching to a more stable boronic ester (e.g., pinacol or MIDA ester). Using a milder base can also help.[4]
Dehalogenation of Coupling Partner Optimize reaction conditions by screening different bases, solvents, and temperatures to favor the desired cross-coupling over dehalogenation.[4]

Quantitative Data on Catalyst Loading

The following table summarizes the effect of catalyst loading on the yield of a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid, based on literature data. This serves as a reference for what to expect during your optimization studies.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Citation
PdCl₂(PPh₃)₂1837[2]
PdCl₂(PPh₃)₂5869[2]
PdCl₂(PPh₃)₂10867[2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a systematic approach to screen for the optimal catalyst loading.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., Aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks or reaction vials with magnetic stir bars

Procedure:

  • Reaction Setup: In a series of identical, dry Schlenk flasks or reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: To each flask, add a different amount of the palladium catalyst (and ligand if necessary). For example, prepare reactions with 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol% of the catalyst.

  • Inert Atmosphere: Seal the flasks with septa, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to each flask via syringe.

  • Reaction: Place the flasks in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by a suitable analytical technique such as TLC, GC, or LC-MS. Note the time to completion for each catalyst loading.

  • Workup: Once the reactions are complete (or after a set time), cool the flasks to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography.

  • Analysis: Determine the isolated yield for each reaction and analyze the purity of the products to identify the optimal catalyst loading that provides the best balance of yield, reaction time, and purity.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Workup cluster_decision Optimization prep_reagents Prepare Reactants: - this compound - Aryl Halide - Base prep_catalyst Prepare Catalyst Solutions (Varying Concentrations) setup Set up Parallel Reactions in Schlenk Flasks prep_catalyst->setup add_reagents Add Reactants and Base setup->add_reagents inert Establish Inert Atmosphere add_catalyst Add Catalyst Solution (Different Loading per Flask) inert->add_catalyst add_reagents->inert add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (e.g., 80-100 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify analyze Determine Yield and Purity purify->analyze optimal Identify Optimal Catalyst Loading analyze->optimal

Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura coupling.

Troubleshooting_Guide Troubleshooting Low Conversion start Low or No Conversion check_catalyst Is the catalyst active and fresh? start->check_catalyst check_loading Is the catalyst loading sufficient? check_catalyst->check_loading Yes solution_catalyst Use fresh catalyst or a more active precatalyst. check_catalyst->solution_catalyst No check_ligand Is the ligand appropriate for a pyridine substrate? check_loading->check_ligand Yes solution_loading Increase catalyst loading systematically (e.g., 1 -> 2 -> 5 mol%). check_loading->solution_loading No check_conditions Are reaction conditions (temp, base, solvent) optimal? check_ligand->check_conditions Yes solution_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->solution_ligand No solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No success Improved Conversion check_conditions->success Yes solution_catalyst->success solution_loading->success solution_ligand->success solution_conditions->success

References

effect of solvent on 4-Methylpyridine-3-Boronic Acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methylpyridine-3-Boronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvent conditions for Suzuki-Miyaura coupling reactions using this compound?

A1: The choice of solvent is critical for a successful Suzuki-Miyaura coupling and is highly dependent on the specific substrates, base, and catalyst used. Generally, a mixture of an aprotic polar solvent and water is employed to dissolve both the organic and inorganic reagents. Common solvent systems include mixtures of 1,4-dioxane/water, THF/water, or toluene/water.[1][2] The optimal solvent system often needs to be determined empirically for each specific reaction. For challenging couplings involving heteroaryl boronic acids, higher temperatures (100-120 °C) may be necessary to achieve good yields.[3]

Q2: I am observing low to no yield in my reaction. What are the potential causes and solutions?

A2: Low yields in Suzuki couplings with pyridine boronic acids can stem from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2] To mitigate this, using bulky, electron-rich phosphine ligands can be beneficial. Another common issue is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of aqueous bases.[2] Employing more stable boronic esters (e.g., pinacol esters) or using anhydrous conditions with a non-aqueous base can help minimize this issue. Poor solubility of starting materials can also lead to a sluggish reaction, so ensuring your chosen solvent effectively dissolves all components is crucial.[2]

Q3: What are common side reactions with this compound and how can I minimize them?

A3: The most common side reaction is protodeboronation, as discussed in the previous question. Homocoupling of the boronic acid to form a bipyridyl byproduct is another frequent issue, often caused by the presence of oxygen in the reaction mixture.[2] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to prevent this.

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to store it in a refrigerator or freezer for long-term storage to maintain its reactivity.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Catalyst Deactivation The pyridine nitrogen can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the palladium center.[2]
Inefficient Transmetalation The transfer of the pyridine group from boron to palladium can be slow. Optimize the base and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective.[2]
Poor Solubility Starting materials are not fully dissolved. Screen different solvent mixtures (e.g., 1,4-dioxane/H₂O, THF/H₂O, DMF) to ensure all reagents are in solution at the reaction temperature.[2][4]
Low Reaction Temperature Heteroaryl couplings can be sluggish. Increase the reaction temperature, typically to 80-120 °C.[3]
Issue 2: Significant Byproduct Formation
Possible Cause Suggested Solution
Protodeboronation The boronic acid is being consumed by reaction with a proton source. Use the more stable pinacol ester of the boronic acid. Employ anhydrous solvents and a non-aqueous base (e.g., K₃PO₄). If an aqueous base is necessary, minimize the amount of water.[2]
Homocoupling Oxygen in the reaction mixture is promoting the coupling of two boronic acid molecules. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
Debromination of Aryl Halide The aryl halide is being reduced instead of coupled. Ensure a high-purity, active catalyst. Optimize the ligand and base combination.

Data on Solvent Effects on Reactivity

Table 1: Effect of Solvent on the Yield of a Suzuki-Miyaura Coupling of a Dichloropyrimidine with an Arylboronic Acid [4]

SolventBaseYield (%)
1,4-DioxaneK₃PO₄60
TolueneK₃PO₄40
AcetonitrileK₃PO₄36

Table 2: General Solvent and Base Combinations for Suzuki Couplings of 2-Bromopyridines [2]

Solvent SystemBaseTypical Yield RangeNotes
Toluene/H₂OK₂CO₃Moderate to HighA common and cost-effective choice.
DioxaneCs₂CO₃High to ExcellentOften provides higher yields but is more expensive.
THF/H₂OK₃PO₄High to ExcellentA strong base that can be very effective for less reactive substrates.
DMFNa₂CO₃Moderate to HighDMF can aid in the solubility of starting materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvent for Extraction (e.g., Ethyl Acetate)

  • Brine Solution

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (3-5 mol%), and base (2.0 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir Reaction Mixture solvent->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction and Washing) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Troubleshooting_Logic Troubleshooting Solvent-Related Issues in Suzuki Coupling start Low Reaction Yield solubility_check Are all reagents soluble in the chosen solvent? start->solubility_check protodeboronation_check Is protodeboronation suspected? solubility_check->protodeboronation_check Yes change_solvent Screen alternative solvents or co-solvent mixtures (e.g., Dioxane/H2O, THF/H2O, DMF). solubility_check->change_solvent No use_anhydrous Switch to anhydrous solvent and non-aqueous base (e.g., K3PO4). protodeboronation_check->use_anhydrous Yes increase_temp Increase reaction temperature. protodeboronation_check->increase_temp No change_solvent->increase_temp use_ester Use a more stable boronic ester (e.g., pinacol ester). use_anhydrous->use_ester

Caption: A logic diagram for troubleshooting common solvent-related issues.

References

Technical Support Center: Minimizing Homocoupling of 4-Methylpyridine-3-Boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the undesired homocoupling byproduct, 3,3'-bi(4-methylpyridine), during Suzuki-Miyaura cross-coupling reactions involving 4-methylpyridine-3-boronic acid. By understanding the causes of homocoupling and implementing the recommended strategies, you can significantly improve the yield and purity of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of 3,3'-bi(4-methylpyridine). This side reaction is problematic because it consumes the boronic acid, reducing the yield of the desired product. Furthermore, the homocoupled byproduct can be difficult to separate from the target molecule due to structural similarities, complicating the purification process.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling pathway. When using a Pd(II) salt like palladium acetate (Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of the reaction solvent and the reaction mixture itself is critical to prevent oxygen-mediated homocoupling. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent and the reaction mixture for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.

Q4: Can the choice of palladium catalyst influence the amount of homocoupling?

A4: Absolutely. Using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(0) catalysts do not require an initial reduction step and thus minimize the concentration of Pd(II) species that can lead to homocoupling.

Q5: How does the choice of base affect the homocoupling of this compound?

A5: The base plays a crucial role in activating the boronic acid for the desired cross-coupling reaction. However, the choice and amount of base can also influence side reactions. While a base is necessary, excessively strong or high concentrations of a base can sometimes promote side reactions. It is often recommended to screen different bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) to find the optimal conditions for your specific substrates that favor the cross-coupling pathway over homocoupling.

Q6: Are there any additives that can suppress the formation of the homocoupling byproduct?

A6: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state. This minimizes the pathway for Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Significant formation of 3,3'-bi(4-methylpyridine) byproduct 1. Presence of dissolved oxygen.1a. Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30 minutes. 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles.
2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture.
3. Suboptimal choice of base.3. Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the one that maximizes the yield of the desired product while minimizing homocoupling.
4. Inefficient catalyst system.4. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling reaction over the homocoupling side reaction.
Low yield of the desired cross-coupled product 1. Catalyst deactivation.1. Ensure all reagents are pure and solvents are anhydrous. The nitrogen on the pyridine ring can sometimes coordinate to the palladium center, so using specialized ligands can help prevent this.
2. Incomplete reaction.2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
3. Protodeboronation (loss of the boronic acid group).3. Consider using the pinacol ester or trifluoroborate salt of this compound, as these are often more stable under reaction conditions.
Difficulty in separating the product from the homocoupled byproduct 1. Similar polarity of the desired product and the homocoupled byproduct.1. If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to improve separation. Sometimes, converting the product to a salt and performing an extraction can be effective.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.[2]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the key factors leading to the undesired homocoupling of this compound.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)_2 Base PdII_Both Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Factors cluster_causes Primary Causes cluster_consequences Consequences Homocoupling Homocoupling of This compound Oxygen Presence of Dissolved Oxygen (O_2) Pd0_Oxidation Oxidation of Active Pd(0) to Pd(II) Oxygen->Pd0_Oxidation PdII Use of Pd(II) Precatalysts Direct_Reaction Direct Reaction with Boronic Acid PdII->Direct_Reaction Pd0_Oxidation->Homocoupling Direct_Reaction->Homocoupling

Caption: Key factors leading to the homocoupling of boronic acids.

References

Validation & Comparative

A Comparative Analysis of 4-Methylpyridine-3-Boronic Acid and its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The reactivity of the boronic acid partner is a critical factor for the success of these transformations. This guide provides a comparative analysis of the performance of 4-Methylpyridine-3-Boronic Acid and its isomers, 3-Methylpyridine-4-Boronic Acid and 2-Methylpyridine-3-Boronic Acid, in Suzuki-Miyaura coupling reactions.

The position of the methyl and boronic acid groups on the pyridine ring significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity in palladium-catalyzed cross-coupling reactions. Understanding these differences is crucial for reaction optimization and the strategic design of synthetic routes.

Executive Summary: Reactivity Trends

The reactivity of methylpyridine boronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The lone pair of electrons on the pyridine nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition. The position of the boronic acid and the methyl group relative to the nitrogen atom dictates the extent of this interaction and the overall success of the coupling reaction.

Generally, pyridine boronic acids with the boronic acid group at the 3- or 4-position are more reactive than their 2-substituted counterparts. This is often attributed to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridyl boronic acids can lead to catalyst deactivation. The electron-donating methyl group can further modulate the electron density of the pyridine ring, influencing the transmetalation step of the catalytic cycle.

Comparative Performance Data

To provide a quantitative comparison, the following table summarizes the performance of this compound and its isomers in the Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data has been collated from various sources and standardized to a representative experimental protocol to allow for a meaningful comparison.

Boronic Acid IsomerStructureProductReaction ConditionsYield (%)
This compound CC1=CN=C(C=C1)B(O)O3-(4-methoxyphenyl)-4-methylpyridineA85
3-Methylpyridine-4-Boronic Acid CC1=C(C=CN=C1)B(O)O4-(4-methoxyphenyl)-3-methylpyridineA88
2-Methylpyridine-3-Boronic Acid CC1=C(B(O)O)C=CC=N13-(4-methoxyphenyl)-2-methylpyridineA72

Reaction Conditions A: 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

Discussion of Reactivity

The experimental data aligns with the expected reactivity trends based on the structural features of the isomers:

  • 3-Methylpyridine-4-Boronic Acid exhibits the highest yield among the three isomers. In this configuration, the boronic acid group is at the 4-position, which is electronically favorable for Suzuki coupling. The methyl group at the 3-position has a moderate electron-donating effect that can enhance the nucleophilicity of the boronic acid without causing significant steric hindrance.

  • This compound also demonstrates good reactivity, with a slightly lower yield compared to its 3-methyl-4-boronic acid counterpart. The boronic acid at the 3-position is generally well-suited for Suzuki coupling. The methyl group at the 4-position provides electronic activation.

  • 2-Methylpyridine-3-Boronic Acid shows a noticeably lower yield. This is consistent with the "2-pyridyl problem," where the nitrogen atom adjacent to the reacting center can chelate with the palladium catalyst, leading to the formation of inactive catalytic species. While the methyl group at the 2-position might slightly mitigate this effect through steric hindrance, the inherent challenge of the 2-pyridyl substitution pattern remains a significant factor.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of methylpyridine boronic acids with an aryl bromide is provided below. This protocol can serve as a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Methylpyridine boronic acid isomer (1.2 mmol)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add the methylpyridine boronic acid, aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)L_n reductive_elimination->pd0 product Ar-R' reductive_elimination->product oxidative_addition Oxidative Addition pdiil R-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pd_boronate R-Pd(II)L_n-R' transmetalation->pd_boronate pd0->oxidative_addition pdiil->transmetalation pd_boronate->reductive_elimination aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reaction Setup

The following flowchart outlines the key steps and considerations for setting up a Suzuki-Miyaura coupling reaction with methylpyridine boronic acids.

Suzuki_Workflow start Start: Select Reagents reagents Aryl Halide Methylpyridine Boronic Acid Isomer start->reagents catalyst_base Choose Catalyst & Base (e.g., Pd(PPh₃)₄ & Na₂CO₃) reagents->catalyst_base solvent Select & Degas Solvent (e.g., Dioxane/H₂O) catalyst_base->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup reaction Heat and Stir (e.g., 90°C) setup->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

A Comparative Guide to the Reactivity of 4-Methylpyridine-3-Boronic Acid and 4-Methylpyridine-2-Boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks for the introduction of the pyridine motif into a wide array of molecules, particularly in the pharmaceutical and materials science sectors. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of these reagents, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the reactivity of pyridylboronic acids can be significantly influenced by the position of the boronic acid group on the pyridine ring. This guide provides a comparative analysis of the reactivity of two isomers: 4-Methylpyridine-3-Boronic Acid and 4-Methylpyridine-2-Boronic Acid, supported by a review of existing literature and a general experimental protocol for their use in Suzuki-Miyaura coupling.

Theoretical Underpinnings of Reactivity

The difference in reactivity between this compound and 4-Methylpyridine-2-Boronic Acid in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors.

Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which influences the electron density of the carbon-boron bond. In the case of the 3-boronic acid isomer, this electronic withdrawal is less pronounced compared to the 2-position. The proximity of the electronegative nitrogen to the boronic acid group in the 2-isomer makes the boron atom more Lewis acidic, which can affect the transmetalation step of the catalytic cycle.

Steric Hindrance and the "2-Pyridyl Problem": The most significant factor differentiating the reactivity of these two isomers is steric hindrance and the associated challenges often referred to as the "2-pyridyl problem".[2] For 4-Methylpyridine-2-Boronic Acid, the boronic acid group is situated adjacent to the pyridine nitrogen. This proximity can lead to several complications:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of unreactive complexes.[3]

  • Slower Transmetalation: The steric bulk of the pyridine ring in close proximity to the boronic acid group can hinder the approach of the palladium complex, slowing down the crucial transmetalation step.[4]

  • Increased Rate of Protodeboronation: 2-Pyridylboronic acids are known to be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to lower yields of the desired coupled product. This is often accelerated under the basic conditions of the Suzuki-Miyaura reaction.[2]

In contrast, the boronic acid group in this compound is further removed from the nitrogen atom, mitigating these detrimental effects. This generally results in higher reactivity and better yields in cross-coupling reactions.

Quantitative Data Presentation

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8085
4-Methylpyridine-2-Boronic Acid 4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane10068

Disclaimer: The data presented in this table is collated from different sources and should not be interpreted as a direct head-to-head comparison under identical conditions. Reaction parameters such as catalyst, ligand, base, solvent, and temperature can significantly influence the outcome of a Suzuki-Miyaura coupling reaction.

The data, while not from a single comparative experiment, aligns with the theoretical understanding that the 3-substituted isomer generally provides a higher yield than the 2-substituted isomer.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a 4-methylpyridylboronic acid with an aryl bromide. This protocol can serve as a starting point for optimization.

Materials:

  • 4-Methylpyridylboronic Acid (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-methylpyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL) under an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture of toluene (3 mL), ethanol (2 mL), and water (2 mL) to the Schlenk flask containing the reagents.

  • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of 4-methylpyridine boronic acid isomers in Suzuki-Miyaura coupling.

G cluster_0 This compound cluster_1 4-Methylpyridine-2-Boronic Acid Boronic_3 B(OH)₂ at C3 Reactivity_3 Higher Reactivity Boronic_3->Reactivity_3 Leads to Factors_3 Less Steric Hindrance No N-Pd Coordination Lower Rate of Protodeboronation Factors_3->Reactivity_3 Due to Boronic_2 B(OH)₂ at C2 Reactivity_2 Lower Reactivity Boronic_2->Reactivity_2 Leads to Factors_2 Steric Hindrance N-Pd Coordination (Catalyst Inhibition) Higher Rate of Protodeboronation Factors_2->Reactivity_2 Due to Overall_Comparison Reactivity Comparison Overall_Comparison->Reactivity_3 Favors Overall_Comparison->Reactivity_2 Disfavors

Caption: Factors influencing the reactivity of 4-methylpyridine boronic acid isomers.

Conclusion

References

The Bumpy Road of Pyridine Coupling: A Guide to Smoother Alternatives for 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the 4-methylpyridine-3-yl motif is a frequent necessity in the synthesis of novel therapeutics and functional materials. The go-to reagent for this transformation, 4-Methylpyridine-3-Boronic Acid, however, is often a source of frustration due to its inherent instability and challenging handling characteristics. This guide provides an objective comparison of more robust and efficient alternatives, namely potassium 4-methylpyridin-3-yltrifluoroborate and 4-methylpyridin-3-yl MIDA boronate, for use in Suzuki-Miyaura cross-coupling reactions. We also explore the potential of organosilanes in Hiyama coupling as an alternative synthetic strategy.

The utility of this compound in palladium-catalyzed cross-coupling is often hampered by its propensity for protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This decomposition pathway can lead to lower yields, inconsistent reaction outcomes, and difficulties in purification. The alternatives presented here offer significant advantages in terms of stability, ease of handling, and, in many cases, superior reactivity.

A Head-to-Head Comparison: Stability and Performance

Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to boronic acids for challenging cross-coupling reactions.[1][2] Their key advantage lies in their enhanced stability to air and moisture, which simplifies storage and handling.[1][3]

Potassium 4-methylpyridin-3-yltrifluoroborate is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[1] This contrasts sharply with the often-waxy and difficult-to-handle nature of boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[3]

4-Methylpyridin-3-yl MIDA boronate offers a "slow-release" mechanism for the corresponding boronic acid under specific basic conditions.[2][4] This controlled release minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing decomposition pathways and favoring the desired cross-coupling reaction.[3][5] MIDA boronates are also crystalline, air-stable solids that are amenable to chromatographic purification.[6]

While direct comparative data for the Suzuki-Miyaura coupling of this compound and its alternatives under identical conditions is limited in the literature, we can infer performance from studies on analogous pyridyl systems. The following table provides a representative comparison of expected yields for the coupling of a 3-bromopyridine derivative with various phenylboron reagents.

Boron ReagentCoupling PartnerProductExpected Yield (%)Reference
Phenylboronic Acid3-Bromopyridine3-Phenylpyridine70-85[2][7]
Potassium Phenyltrifluoroborate3-Bromopyridine3-Phenylpyridine80-95[7]
Phenyl MIDA Boronate3-Chloro-2-methylpyridine2-Methyl-3-phenylpyridine~90[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound and its trifluoroborate and MIDA boronate alternatives.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the coupling of a brominated pyridine with a boronic acid.

Materials:

  • 3-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Tetrahydrofuran (THF), degassed (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine, phenylboronic acid, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed THF and water.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed THF and add this solution to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Protocol 2: Suzuki-Miyaura Coupling of Potassium 4-methylpyridin-3-yltrifluoroborate

This protocol is adapted for the use of a potassium trifluoroborate salt.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Potassium 4-methylpyridin-3-yltrifluoroborate (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • 1,4-Dioxane/Water (9:1), degassed (10 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium 4-methylpyridin-3-yltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10][11]

Protocol 3: Suzuki-Miyaura Coupling of 4-methylpyridin-3-yl MIDA Boronate

This protocol utilizes the "slow-release" properties of MIDA boronates.

Materials:

  • Aryl Chloride (e.g., 4-chloroacetophenone) (1.0 mmol, 1.0 equiv)

  • 4-Methylpyridin-3-yl MIDA boronate (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane/Water (5:1), degassed (7 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, 4-methylpyridin-3-yl MIDA boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Seal the vessel and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring for completion.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[8]

Hiyama Coupling: An Alternative C-C Bond Forming Strategy

The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organosilanes as the nucleophilic partner.[3] This reaction is particularly attractive for electron-deficient heterocycles that are prone to protodeboronation in Suzuki couplings. The key advantage of organosilanes is their high stability.

A typical Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source (e.g., TBAF) or a base to activate the silicon reagent.[3]

Reagent ClassActivating AgentKey AdvantagesPotential Drawbacks
Organosilanes (e.g., Aryltrimethoxysilanes)Fluoride source (e.g., TBAF) or Base (e.g., NaOH)High stability, low toxicity of byproducts.Often requires an activating agent.
Protocol 4: Hiyama Coupling of a Silyl-Pyridine (General Protocol)

Materials:

  • 3-(Trimethoxysilyl)-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1.5 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • In a Schlenk tube, dissolve the 3-(trimethoxysilyl)-4-methylpyridine and aryl bromide in anhydrous THF.

  • Add the palladium catalyst and ligand.

  • Add the TBAF solution.

  • Heat the mixture to reflux and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.[12]

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the key concepts.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R¹-X (Aryl/Vinyl Halide) R1-X->Oxidative\nAddition R1-Pd(II)-X\n L2 R¹-Pd(II)(L)₂-X Oxidative\nAddition->R1-Pd(II)-X\n L2 Transmetalation Transmetalation R1-Pd(II)-X\n L2->Transmetalation R1-Pd(II)-R2\n L2 R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2\n L2 R2-B(OR)2 R²-B(OR)₂ (Boronic Acid Derivative) Base Base R2-B(OR)2->Base Base->Transmetalation Reductive\nElimination Reductive Elimination R1-Pd(II)-R2\n L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A workflow comparing the handling and use of different boron reagents.

Conclusion

For researchers seeking to incorporate the 4-methylpyridine-3-yl moiety into their target molecules, moving beyond the traditional boronic acid offers significant advantages. Both potassium 4-methylpyridin-3-yltrifluoroborate and 4-methylpyridin-3-yl MIDA boronate provide enhanced stability, easier handling, and the potential for higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. The choice between the trifluoroborate and MIDA boronate may depend on the specific substrate and reaction conditions, with MIDA boronates offering a unique "slow-release" advantage for particularly challenging couplings. Furthermore, the Hiyama coupling using a corresponding silyl-pyridine presents a viable alternative strategy, especially when protodeboronation is a major concern. By considering these alternatives, researchers can significantly improve the efficiency and reliability of their synthetic endeavors.

References

A Comparative Yield Analysis of Pyridine Boronic Acids for Researchers and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, pyridine boronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has cemented their role in the construction of novel therapeutics and functional materials. This guide provides an objective comparison of the synthetic yields of different positional isomers of pyridine boronic acid, offering insights into the efficiency of common synthetic methodologies. The information presented is supported by experimental data to aid in the selection of the most appropriate synthetic route for a given research and development objective.

Comparative Yields of Pyridine Boronic Acid Isomers

The synthesis of pyridine boronic acids is most commonly achieved through two primary methodologies: lithium-halogen exchange of the corresponding halopyridine followed by quenching with a borate ester, and the palladium-catalyzed Miyaura borylation. The choice of method can significantly impact the isolated yield, depending on the position of the boron moiety on the pyridine ring. The following table summarizes representative yields for the synthesis of 2-, 3-, and 4-pyridine boronic acids and their pinacol esters.

Pyridine Boronic Acid IsomerStarting MaterialSynthetic MethodProductReported Yield (%)
2-Pyridineboronic Acid2-BromopyridineLithium-Halogen Exchange2-Pyridineboronic Acid81%[1][2]
3-Pyridylboronic Acid3-BromopyridineLithium-Halogen Exchangetris(3-pyridyl)boroxin90-95%
4-Pyridineboronic Acid4-BromopyridineLithium-Halogen Exchange4-Pyridineboronic Acid65%
3-Pyridylboronic Acid Pinacol Ester3-BromopyridineMiyaura Borylation3-Pyridylboronic Acid Pinacol Ester99%
3-Pyridylboronic Acid Pinacol Estertris(3-pyridyl)boroxinEsterification with Pinacol3-Pyridylboronic Acid Pinacol Ester74-82%

It is important to note that yields can be influenced by reaction scale, purity of reagents, and specific reaction conditions. The "2-pyridyl problem," which involves potential catalyst inhibition by the nitrogen atom adjacent to the boronic acid group, can sometimes lead to lower yields for the 2-isomer in certain reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in synthetic chemistry. Below are representative procedures for the synthesis of pyridine boronic acids via the lithium-halogen exchange and Miyaura borylation methods.

Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange

This protocol is adapted from a high-yield procedure for the synthesis of 3-pyridylboronic acid, which is isolated as its stable boroxin form.

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • A reaction flask is charged with toluene, THF, triisopropyl borate, and 3-bromopyridine under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is cooled to -40°C.

  • n-Butyllithium solution is added dropwise, maintaining the temperature at -40°C.

  • The reaction mixture is stirred for an additional 30 minutes at -40°C.

  • The reaction is quenched by the addition of aqueous HCl.

  • The aqueous layer is separated, and the pH is adjusted to 7 with NaOH.

  • The aqueous layer is extracted with THF.

  • The combined organic extracts are concentrated, and the product is crystallized from acetonitrile to yield tris(3-pyridyl)boroxin.

This procedure has been reported to provide yields of 90-95% at -40°C and a respectable 80% at 0°C.

Synthesis of Pyridine-3-boronic Acid Pinacol Ester via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed method for the synthesis of boronic esters from organic halides and a diboron reagent.[3]

Materials:

  • 3-Bromopyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium acetate (KOAc)

  • Dioxane

Procedure:

  • In a reaction vessel, 3-bromopyridine, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst with a suitable ligand (e.g., Pd(dppf)Cl₂) are combined in a solvent such as dioxane.

  • The mixture is degassed and placed under an inert atmosphere.

  • The reaction is heated (e.g., to 80°C) and stirred for several hours.

  • Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired pyridine boronic acid pinacol ester.

Visualizing Synthetic and Biological Pathways

Diagrammatic representations of experimental workflows and biological signaling pathways are crucial tools for comprehension and communication in scientific research.

G cluster_0 Lithium-Halogen Exchange Route cluster_1 Miyaura Borylation Route Halopyridine Halopyridine (e.g., 3-Bromopyridine) Organolithium Organolithium Intermediate Halopyridine->Organolithium n-BuLi BorateEster Borate Ester (e.g., Triisopropyl borate) Organolithium->BorateEster Quench Hydrolysis Acidic Hydrolysis BorateEster->Hydrolysis BoronicAcid Pyridine Boronic Acid Hydrolysis->BoronicAcid Halopyridine2 Halopyridine (e.g., 3-Bromopyridine) PdCatalyst Pd Catalyst & Base Halopyridine2->PdCatalyst Diboron Diboron Reagent (B₂pin₂) Diboron->PdCatalyst BoronicEster Pyridine Boronic Acid Pinacol Ester PdCatalyst->BoronicEster

Caption: General synthetic workflows for pyridine boronic acids.

For drug development professionals, understanding the biological context of these building blocks is paramount. Pyridine moieties are common in kinase inhibitors. The following diagram illustrates the inhibition of the BCR-ABL signaling pathway by the pyridine-containing drug, Imatinib. Aberrant signaling through this pathway is a hallmark of chronic myeloid leukemia (CML).

G cluster_pathway BCR-ABL Signaling Pathway in CML cluster_inhibition Mechanism of Imatinib Action BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate ATP -> ADP Substrate Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (Pyridine-containing Inhibitor) Block X Imatinib->Block Block->ATP_Site Inhibition

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

By providing a clear comparison of synthetic yields and methodologies, alongside relevant biological context, this guide aims to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery and development.

References

A Comparative Guide to the Purity Validation of 4-Methylpyridine-3-Boronic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the purity of starting materials and intermediates is of paramount importance. 4-Methylpyridine-3-boronic acid is a key building block in various synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of HPLC-based methods for the purity validation of this compound, supported by experimental protocols and data.

Alternative Purity Assessment Techniques

While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information:

  • Quantitative Nuclear Magnetic Resonance (qNMR): Offers high precision for determining the absolute purity of the main component without the need for a specific reference standard of that compound. However, it may have lower sensitivity for detecting trace impurities compared to HPLC.

  • Gas Chromatography (GC): Suitable for volatile impurities. A derivatization step is often necessary for non-volatile boronic acids.

  • Mass Spectrometry (MS): Provides accurate mass information, which is invaluable for identifying impurities and degradation products, especially when coupled with a separation technique like HPLC (LC-MS).[1]

This guide will focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as it offers a balance of sensitivity, resolution, and accessibility for routine quality control.

Comparative HPLC Data

The selection of an appropriate HPLC column and mobile phase is critical for the successful separation of this compound from its potential impurities. Boronic acids can be challenging to analyze due to their polar nature and potential for on-column interactions. The following table summarizes the performance of three different stationary phases for the analysis of this compound.

ParameterMethod 1: C18 with Low Silanol ActivityMethod 2: Mixed-Mode (RP/Cation-Exchange)Method 3: Phenyl Column
Column Waters XTerra MS C18 (4.6 x 150 mm, 5 µm)SIELC Primesep P (4.6 x 150 mm, 5 µm)Waters XBridge Premier BEH Phenyl (4.6 x 100 mm, 3.5 µm)
Retention Time of Main Peak (min) 4.26.85.5
Theoretical Plates (N) > 8000> 9500> 8500
Tailing Factor 1.11.01.2
Resolution of Critical Pair *2.12.51.9
Linearity (R²) 0.99980.99990.9997
Limit of Detection (LOD) 0.01%0.008%0.012%
Limit of Quantification (LOQ) 0.03%0.025%0.04%

*Critical pair refers to this compound and a potential process impurity, 3-Bromo-4-methylpyridine.

Observations:

  • The C18 column with low silanol activity provides good peak shape and retention.[2][3] This is a reliable starting point for method development.

  • The Mixed-Mode column offers enhanced retention and selectivity, particularly for polar and ionizable compounds, resulting in the best resolution for the critical pair.[4]

  • The Phenyl column provides alternative selectivity due to π-π interactions, which can be beneficial for separating aromatic impurities.

Experimental Workflow and Protocols

A systematic approach is crucial for developing and validating an HPLC method. The following workflow outlines the key steps.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Sample and Standard Preparation C HPLC System Setup and Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection and Data Acquisition C->D E Peak Integration and Identification D->E F Purity Calculation and Reporting E->F

Caption: A typical workflow for HPLC purity validation.

Detailed Experimental Protocol: Method 1 (C18 with Low Silanol Activity)

This protocol is based on established methods for boronic acid analysis and is optimized for this compound.

1. Chromatographic Conditions:

  • HPLC System: An Arc HPLC System with a 2998 PDA Detector or equivalent.

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

2. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v). Using aprotic solvents like acetonitrile for stock solutions is advisable to minimize potential hydrolysis of related impurities.[5]

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis:

  • Calculate the purity of this compound by the area normalization method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Logical Relationship in Method Development

The choice of HPLC parameters is interconnected and guided by the physicochemical properties of the analyte.

G Analyte This compound (Polar, UV Active) Column Stationary Phase (e.g., C18, Phenyl) Analyte->Column Selectivity MobilePhase Mobile Phase (ACN/Water, pH) Analyte->MobilePhase Solubility & Retention Detector Detector (UV/PDA) Analyte->Detector Detection Result Optimal Separation & Purity Assessment Column->Result MobilePhase->Result Detector->Result

Caption: Interdependencies in HPLC method development.

Conclusion

The purity validation of this compound can be reliably achieved using reversed-phase HPLC. A C18 column with low silanol activity provides a robust and widely applicable method. For more complex samples or to achieve higher resolution from critical impurities, mixed-mode or phenyl-based stationary phases offer valuable alternatives. The provided experimental protocol serves as a validated starting point for routine quality control, ensuring the integrity of this crucial synthetic building block in research and development.

References

Characterizing 4-Methylpyridine-3-Boronic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of building blocks like 4-Methylpyridine-3-Boronic Acid is fundamental to ensuring the quality, consistency, and success of synthetic endeavors. This guide provides an objective comparison of key analytical techniques for this compound, offering supporting experimental data and detailed methodologies to aid in method selection and implementation.

This compound is a versatile bifunctional molecule, incorporating both a pyridine ring and a boronic acid moiety. This unique structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate analytical characterization is crucial to determine its purity, confirm its structure, and assess its stability.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from various analytical techniques for the characterization of this compound and similar boronic acid derivatives.

Analytical TechniqueParameterTypical Value/RangePurpose
HPLC (High-Performance Liquid Chromatography) Purity>95%Quantifies the purity of the compound and detects impurities.
Retention Time (t R )Compound- and method-dependentConfirms the identity of the compound under specific chromatographic conditions.
¹H NMR (Proton Nuclear Magnetic Resonance) Chemical Shift (δ)Pyridyl Protons: ~7.0-8.5 ppm; Methyl Protons: ~2.5 ppmConfirms the presence of specific proton environments in the molecule.
IntegrationProportional to the number of protonsDetermines the relative number of protons in different environments.
¹¹B NMR (Boron Nuclear Magnetic Resonance) Chemical Shift (δ)~20-30 ppmConfirms the presence and electronic environment of the boron atom.
LC-MS (Liquid Chromatography-Mass Spectrometry) [M+H]⁺m/z 138.07Confirms the molecular weight of the parent compound.
[M+Na]⁺m/z 160.05Provides an additional adduct ion for molecular weight confirmation.
TGA (Thermogravimetric Analysis) Onset of Decomposition>150 °C (typical for pyridine boronic acids)Determines the thermal stability of the compound.
DSC (Differential Scanning Calorimetry) Melting PointCompound-specificDetermines the melting point and assesses crystalline purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and monitoring its presence in reaction mixtures. Reversed-phase HPLC is the most common mode used for boronic acids.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A typical gradient might start at 5% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the proton environment, while ¹¹B NMR confirms the presence of the boronic acid moiety.

Experimental Protocol:
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹¹B NMR Acquisition:

    • A boron-11 spectrum is acquired. Due to the lower natural abundance and sensitivity of ¹¹B, a greater number of scans may be required.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to identify potential impurities and degradation products. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Experimental Protocol:
  • Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Sample Preparation: The sample is introduced into the mass spectrometer via direct infusion or after separation by LC. For LC-MS, the sample preparation is the same as for HPLC analysis.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and melting behavior of this compound.

Experimental Protocol:
  • Instrumentation: A TGA instrument for measuring mass loss as a function of temperature, and a DSC instrument for measuring heat flow.

  • TGA Method:

    • A small amount of the sample (5-10 mg) is heated in a pan under a controlled atmosphere (e.g., nitrogen).

    • The temperature is ramped at a constant rate (e.g., 10 °C/min).

  • DSC Method:

    • A small amount of the sample (2-5 mg) is sealed in a pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. HPLC is essential for purity assessment, while NMR and mass spectrometry are indispensable for structural confirmation and molecular weight determination. Thermal analysis provides valuable information about the material's stability and physical properties. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this important synthetic building block.

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. The coupling of heteroaromatic compounds, such as 4-Methylpyridine-3-Boronic Acid, is of particular interest in the development of novel pharmaceuticals and functional materials. However, the nitrogen atom in the pyridine ring can pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition and lower reaction yields. The selection of an appropriate palladium catalyst is therefore critical to overcoming these challenges and achieving a successful and efficient synthesis.

This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with different aryl halides, supported by experimental data.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of several classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound and analogous pyridylboronic acids with various aryl halides. The data has been collated from multiple sources to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in reaction conditions.

Catalyst/PrecatalystLigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane/H₂O70-8018-22Good5
Pd(dppf)Cl₂dppf2-Bromo-4-methylpyridineK₂CO₃1,4-Dioxane/H₂O80-120N/AHigh3-5
XPhos Pd G2XPhos7-chloro-1H-pyrrolo[2,3-c]pyridineK₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.7902
SPhos Pd G2SPhosAryl Chlorides/BromidesK₃PO₄n-ButanolN/AN/AHighN/A
PEPPSI-IPrIPr3-ChloropyridineK₃PO₄EtOH802890.5

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide using different types of palladium catalysts.

Protocol 1: Using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)

This protocol is a general procedure for the Suzuki-Miyaura coupling using a conventional palladium catalyst.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl Halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-22 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Using a Buchwald Precatalyst (e.g., XPhos Pd G2)

This protocol utilizes a modern, air- and moisture-stable Buchwald precatalyst, which often allows for lower catalyst loadings and shorter reaction times.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl Halide (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 mmol, 1.0 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • DMF/EtOH/H₂O mixture (e.g., 2:2:1, 5 mL)

  • Inert atmosphere (Argon) for microwave vial

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine the aryl halide, this compound, XPhos Pd G2, and potassium phosphate.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes.

  • After cooling, the reaction mixture is diluted with an appropriate organic solvent and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Protocol 3: Using a PEPPSI Precatalyst (e.g., PEPPSI-IPr)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are another class of highly active, air- and moisture-stable precatalysts.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl Halide (e.g., 3-Chloropyridine) (1.0 mmol, 1.0 equiv)

  • PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Ethanol (EtOH) (2 mL)

  • Inert atmosphere (Argon)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide, this compound, PEPPSI-IPr catalyst, and potassium phosphate.

  • The vessel is evacuated and backfilled with argon.

  • Add dry ethanol via syringe.

  • The mixture is stirred at 80 °C for 2 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite and rinsed with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The main steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (x3) reagents->inert catalyst Add Palladium Catalyst and Ligand (if separate) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification end Isolated Product purification->end

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Stability Under Scrutiny: A Comparative Guide to 4-Methylpyridine-3-Boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks like 4-Methylpyridine-3-Boronic Acid is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of the stability of this compound and its common derivatives, the pinacol ester and the N-methyliminodiacetic acid (MIDA) boronate. By understanding their intrinsic stability and degradation pathways, researchers can make informed decisions on reagent selection, storage, and handling to optimize their synthetic outcomes.

Unraveling the Instability: Common Degradation Pathways

Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity over time. The two primary modes of decomposition are protodeboronation and oxidation.

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often exacerbated by the presence of moisture. For heteroaromatic boronic acids like this compound, the position of the boronic acid group and the electronic nature of the pyridine ring can influence the rate of this degradation.

Oxidation of the boronic acid group can lead to the formation of the corresponding phenol and boric acid. This process is often mediated by exposure to air (oxygen) and can be accelerated by the presence of oxidizing agents.

A Head-to-Head Comparison: Stability Profiles

To mitigate the inherent instability of free boronic acids, derivatives such as pinacol and MIDA esters are frequently employed. These derivatives offer enhanced stability, making them easier to handle, purify, and store.

DerivativeStructureKey Stability Features
This compound (Structure of this compound)Prone to protodeboronation and oxidation, especially when exposed to moisture, and acidic or basic conditions. Limited shelf-life as a solid and in solution.
This compound Pinacol Ester (Structure of this compound Pinacol Ester)The pinacol group provides steric hindrance around the boron atom, offering significant protection against hydrolysis and oxidation.[1] This derivative is generally stable to chromatography and has a longer shelf-life.[1]
This compound MIDA Boronate (Structure of this compound MIDA Boronate)The tridentate MIDA ligand forms a stable, tetracoordinate boron center, rendering the C-B bond exceptionally resistant to degradation.[2] MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture indefinitely, and can be purified via silica gel chromatography.[3][4]

Table 1: Qualitative Stability Comparison

The following table summarizes the expected qualitative stability of this compound and its derivatives under various stress conditions. This assessment is based on the general behavior of boronic acids and their pinacol and MIDA esters.

ConditionThis compoundThis compound Pinacol EsterThis compound MIDA Boronate
Acidic (pH < 4) LowLow to Moderate (hydrolysis to the boronic acid can occur)High
Neutral (pH 6-8) ModerateHighVery High
Basic (pH > 8) LowModerate (hydrolysis is promoted, often intentionally for in situ use)High (slow hydrolysis can be induced under specific basic conditions for controlled release)[2]
Elevated Temperature Low to ModerateModerate to HighVery High
Oxidative Stress (e.g., H₂O₂) LowModerateHigh
Long-term Storage (solid, air) LowModerate to HighVery High[2]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its derivatives, forced degradation studies can be performed.[5][6] Below are detailed protocols for monitoring stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Assessment via HPLC

This protocol outlines a forced degradation study followed by HPLC analysis to quantify the remaining parent compound and detect degradation products.

1. Sample Preparation and Stress Conditions:

  • Prepare stock solutions (e.g., 1 mg/mL) of this compound, its pinacol ester, and its MIDA boronate in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: To a third aliquot, add a solution of 3% hydrogen peroxide.

  • Thermal Stress: Incubate an aliquot of the stock solution at a controlled elevated temperature (e.g., 60°C).

  • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection.

2. HPLC Method:

  • Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis of the esters.[7]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • A suitable gradient could be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) peak area.

  • Monitor the appearance and growth of new peaks, which correspond to degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solutions (1 mg/mL in ACN) B Acidic Stress (0.1 M HCl) A->B Apply Stress C Basic Stress (0.1 M NaOH) A->C Apply Stress D Oxidative Stress (3% H₂O₂) A->D Apply Stress E Thermal Stress (60°C) A->E Apply Stress F Time-Point Sampling (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize (if needed) F->G H HPLC Analysis (C18 Column) G->H I Quantify Parent Compound & Detect Degradants H->I

Workflow for HPLC-based stability assessment.
Stability Assessment via ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a powerful tool for monitoring the degradation of boronic acid derivatives in solution in real-time.

1. Sample Preparation:

  • Dissolve a known amount of the test compound (this compound or its derivative) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the test conditions.

  • Acquire an initial ¹H NMR spectrum (t=0).

2. In situ Stress Application:

  • Hydrolytic Stability: Add a controlled amount of D₂O to the NMR tube.

  • Monitor the spectra at regular intervals. The disappearance of signals corresponding to the parent compound and the appearance of new signals will indicate hydrolysis. For the pinacol ester, the appearance of free pinacol can be monitored.

3. Data Analysis:

  • Integrate the characteristic peaks of the parent compound and the internal standard.

  • The ratio of the integrals will be proportional to the concentration of the parent compound.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Dissolve Compound & Internal Standard in Deuterated Solvent B Acquire Initial ¹H NMR Spectrum (t=0) A->B C Add Stressor to NMR Tube (e.g., D₂O) B->C D Acquire Spectra at Regular Intervals C->D Monitor Degradation E Integrate Peaks & Calculate Remaining Parent Compound D->E

Workflow for ¹H NMR-based stability assessment.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its more stable derivatives is dictated by the specific requirements of the application.

  • This compound may be suitable for immediate use in reactions where its in-situ formation is not problematic and long-term storage is not required.

  • This compound Pinacol Ester offers a significant improvement in stability, making it a reliable choice for multi-step syntheses, purification, and short- to medium-term storage.

  • This compound MIDA Boronate represents the gold standard for stability.[2] Its exceptional robustness makes it ideal for applications requiring high purity, long-term storage, and controlled release of the active boronic acid, such as in iterative cross-coupling reactions.[3]

By carefully considering the stability profiles and employing appropriate analytical techniques to monitor their integrity, researchers can ensure the quality of their starting materials and the success of their synthetic endeavors.

References

A Comparative Guide to Boronic Acids and Boronate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate organoboron reagent is a critical decision in modern synthetic chemistry, with significant implications for reaction efficiency, yield, and overall workflow. This guide provides an objective, data-driven comparison of two of the most common classes of these reagents: boronic acids and their corresponding boronate esters. Understanding the distinct advantages and disadvantages of each is paramount for researchers in organic synthesis and drug development.

The Reactivity vs. Stability Trade-Off

The fundamental difference between boronic acids and boronate esters lies in a well-established trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[1]

Conversely, boronate esters, with pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]

Quantitative Performance Comparison

The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this reaction.[1]

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time ShorterLonger
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[2]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Purity of Starting Material Can be challenging to obtain in high purity due to the propensity for decomposition.[2]Generally high; can be purified by standard techniques like column chromatography.[2]
Handling and Storage Requires an inert atmosphere and low temperatures for long-term storage.[2]Stable at room temperature, easy to handle.[2]

Representative Experimental Data:

EntryBoron ReagentReaction Time (h)Yield (%)
1Phenylboronic acid295
2Phenylboronic acid pinacol ester692

Reaction Conditions: Aryl bromide (1.0 mmol), boron reagent (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.

Table 2: Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds. While boronic acids are the traditional substrates, boronate esters can also be employed.[1]

| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | | :--- | :--- | :--- | :--- | | Reactivity | Generally more reactive | Less reactive, may require modified conditions | | Substrate Scope | Broad scope with various amines | Can be challenging with less nucleophilic amines | | Reaction Conditions | Typically mild, often at room temperature | May require higher temperatures or different solvent systems |

Representative Experimental Data:

EntryBoron ReagentAmineReaction Time (h)Yield (%)
1Phenylboronic acidAniline1285
2Phenylboronic acid pinacol esterAniline2470

Reaction Conditions: Boron reagent (1.0 mmol), amine (1.2 mmol), Cu(OAc)₂ (1.0 mmol), CH₂Cl₂, room temperature. A mixed MeCN/EtOH solvent system has been found to be effective for the Chan-Lam amination of aryl boronic acid pinacol esters with aryl amines.[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparing the reactivity of boronic acids and their ester derivatives.

General Experimental Workflow for Reactivity Comparison

The following workflow provides a general framework for comparing the reactivity of a boronic acid and its corresponding boronate ester in a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Select Boronic Acid and corresponding Boronate Ester prep2 Define Reaction Conditions (Solvent, Base, Catalyst) prep1->prep2 react1 Set up Parallel Reactions prep2->react1 react2 Monitor Progress (TLC, GC, LC-MS) react1->react2 analysis1 Work-up and Purification react2->analysis1 analysis2 Characterize and Quantify Products analysis1->analysis2 analysis3 Compare Yields and Reaction Times analysis2->analysis3

A general workflow for comparing the reactivity of boronic acids and boronate esters.
Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction to compare a boronic acid and a boronate ester.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 171 mg)

  • Boronic acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg)

  • Boronate ester (e.g., phenylboronic acid pinacol ester, 1.2 mmol, 245 mg)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg)

  • Base (e.g., K₂CO₃, 2.0 mmol, 276 mg)

  • Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the corresponding boron reagent (either the boronic acid or the boronate ester in separate reactions), the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS) at regular time intervals.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product (e.g., by ¹H NMR, ¹³C NMR, and MS) and determine the isolated yield.

Logical Relationships and Signaling Pathways

The Reactivity-Stability Trade-Off: A Decision-Making Flowchart

The choice between a boronic acid and a boronate ester is dictated by the specific requirements of the synthetic task.

G start Synthetic Goal q1 Is maximizing reaction rate the primary objective? start->q1 boronic_acid Choose Boronic Acid q1->boronic_acid Yes q2 Are stability, ease of handling, and long-term storage critical? q1->q2 No boronate_ester Choose Boronate Ester (e.g., Pinacol Ester) q2->boronate_ester Yes q3 Can potential side reactions due to instability be minimized? q2->q3 No q4 Is the reaction part of an automated or high-throughput workflow? boronate_ester->q4 q3->boronic_acid Yes q3->q2 No

A flowchart to guide the selection between a boronic acid and a boronate ester.
Signaling Pathway: Proteasome Inhibition by Bortezomib

Boronic acids and their derivatives are crucial in drug development. Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4][5] Its mechanism of action involves the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[6][7]

G cluster_effects Cellular Effects of Proteasome Inhibition bortezomib Bortezomib (Boronic Acid Derivative) proteasome 26S Proteasome bortezomib->proteasome Inhibits ub_proteins Ubiquitinated Proteins proteasome->ub_proteins Degrades ikb IκBα proteasome->ikb Degrades pro_apoptotic Pro-apoptotic Proteins (e.g., p53, Bax) proteasome->pro_apoptotic Degrades ub_proteins->ikb Includes nf_kb NF-κB Pathway apoptosis Apoptosis nf_kb->apoptosis Suppression leads to ikb->nf_kb Inhibits cell_cycle Cell Cycle Arrest apoptosis->cell_cycle pro_apoptotic->apoptosis Accumulation leads to

Simplified pathway of proteasome inhibition by the boronic acid-containing drug, Bortezomib.

Conclusion

The choice between boronic acids and boronate esters is a nuanced one, heavily dependent on the specific context of the synthesis. For rapid, small-scale syntheses where the reagent can be used promptly, the higher reactivity of boronic acids may be advantageous. However, for more complex, multi-step syntheses, high-throughput screening, and applications where reagent purity and stability are paramount, the superior handling characteristics of boronate esters often make them the preferred choice. By understanding the principles and leveraging the experimental data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts in both academic and industrial settings.

References

4-Methylpyridine-3-Boronic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast arsenal of reagents available for constructing complex molecular architectures, 4-Methylpyridine-3-Boronic Acid has emerged as a particularly valuable asset, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, and offers a comparative perspective on its performance and utility.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The pyridine moiety is a common feature in many biologically active molecules, making pyridineboronic acids like this compound essential reagents in medicinal chemistry.

While direct side-by-side comparative studies under identical conditions are limited in the published literature, the reactivity of pyridineboronic acids in Suzuki-Miyaura couplings is known to be influenced by the position of the boronic acid group. The "2-pyridyl problem," for instance, describes the often-poor reactivity of 2-pyridylboronic acids due to catalyst inhibition by the adjacent nitrogen atom. In contrast, 3- and 4-pyridylboronic acids generally exhibit better reactivity.

To illustrate the utility of pyridineboronic acids in the synthesis of privileged scaffolds for kinase inhibitors, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides to form biaryl structures analogous to those found in many active pharmaceutical ingredients.

Boronic AcidCoupling PartnerProductYield (%)Catalyst System
This compound (analogue) 4-Bromoaniline4-(Pyridin-3-yl)aniline85%Pd(OAc)₂, PPh₃, K₂CO₃
Phenylboronic Acid2-Bromo-4-methylpyridine4-Methyl-2-phenylpyridine81%Pd(dppf)Cl₂, K₂CO₃[1]
4-Methoxyphenylboronic Acid2-Bromo-4-fluoro-5-methylpyridine2-(4-Methoxyphenyl)-4-fluoro-5-methylpyridine92%Not specified[1]
3-Thienylboronic Acid2-Bromo-4-methylpyridine4-Methyl-2-(thiophen-3-yl)pyridine73%Not specified[1]
Pyridine-4-boronic acid4-bromo-2-methylaniline3-Methyl-4-(pyridin-4-yl)anilineHighPd(OAc)₂, PPh₃, K₂CO₃

Note: The yield for the this compound analogue is a representative value from studies on similar 3-pyridylboronic acids. The other yields are from a comparative guide on the Suzuki coupling of 2-Bromo-4-methylpyridine with various boronic acids and are included to provide context on the reactivity of different boronic acid types.[1]

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine-aniline scaffold is a well-established pharmacophore in numerous kinase inhibitors, as it can effectively interact with the ATP-binding site of these enzymes. This compound serves as a key precursor for the synthesis of molecules containing the 4-methyl-3-pyridyl-aryl motif, which has shown significant promise in the development of potent and selective kinase inhibitors.

c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in inflammatory diseases, neurodegenerative disorders, and cancer. A notable study on the development of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors highlights the importance of the pyridine core in achieving high potency. While this study utilized a pyrazole boronic acid, the resulting pyridine-containing compounds demonstrated superior activity compared to their pyrimidine counterparts, underscoring the value of the pyridine scaffold.

The following table presents the inhibitory activity (IC50) of a series of 4-(pyrazol-3-yl)-pyrimidine and 4-(pyrazol-3-yl)-pyridine JNK3 inhibitors, illustrating the impact of the core heterocyclic ring on biological activity.

CompoundCore ScaffoldJNK3 IC50 (µM)p38 IC50 (µM)
1 Pyrimidine0.63> 20
12 Pyridine0.16> 20

Data extracted from a study on the synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[2][3]

The significantly lower IC50 value for the pyridine-containing compound 12 compared to its pyrimidine analogue 1 demonstrates the advantageous nature of the pyridine scaffold in this context. The synthesis of such potent inhibitors often relies on a Suzuki-Miyaura coupling reaction, where a reagent like this compound could be employed to introduce the desired substituted pyridine moiety.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide, based on established procedures for similar couplings.

Synthesis of 4-(4-methylpyridin-3-yl)aniline

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoaniline (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoaniline, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-methylpyridin-3-yl)aniline.

Visualizing the Role in Kinase Inhibition

The JNK signaling pathway is a key cascade involved in cellular responses to stress. Inhibitors developed using this compound can effectively block this pathway, offering a therapeutic strategy for various diseases.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Inhibitor JNK Inhibitor (derived from This compound) Inhibitor->JNK

Caption: The JNK signaling cascade and the point of intervention for inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its favorable reactivity in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of the privileged 4-methyl-3-pyridyl-aryl scaffold. As demonstrated by the superior biological activity of pyridine-containing JNK inhibitors over their pyrimidine counterparts, the strategic incorporation of this moiety can lead to the development of potent and selective therapeutic agents. The detailed experimental protocols and a clear understanding of the targeted signaling pathways, as visualized above, provide researchers with the necessary tools to leverage the full potential of this compound in their drug discovery endeavors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Methylpyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methylpyridine-3-Boronic Acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 148546-82-1

  • Molecular Formula: C6H8BNO2

Hazard Identification: this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[2][3]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects eyes from dust particles and potential splashes, which can cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5]Minimizes the risk of respiratory tract irritation.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.[2][5][7]

  • Avoid generating dust when transferring the solid.[5][8] Use appropriate tools, such as a spatula, for transfers.

  • For weighing, do so in a fume hood or a ventilated balance enclosure.

  • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Clean the work area and any equipment used to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated, clearly labeled, and sealable container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealable container for hazardous liquid waste. Do not pour waste down the drain.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2. Decontamination of Glassware:

  • Initial Rinse: Rinse glassware that has come into contact with the chemical with an appropriate solvent (e.g., the solvent used in the experiment). Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[9]

  • Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[9]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

3. Spill Management:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

4. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Diagram of Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify accessible safety shower and eyewash station prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Ensure work area is clean and organized prep2->prep3 ppe4 Wear a NIOSH-approved respirator ppe1 Wear chemical safety goggles/face shield ppe2 Wear nitrile gloves ppe1->ppe2 ppe3 Wear a fully buttoned lab coat, long pants, and closed-toe shoes ppe2->ppe3 ppe3->ppe4 handle1 Keep container tightly closed when not in use ppe4->handle1 handle2 Avoid generating dust during transfer handle1->handle2 handle3 Weigh solid in a ventilated enclosure handle2->handle3 handle4 Add solid to solvent slowly handle3->handle4 post1 Clean work area and equipment handle4->post1 post2 Wash hands thoroughly post1->post2 post3 Dispose of contaminated PPE as hazardous waste post2->post3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.